Jnk-1-IN-3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C19H17FN4O3 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
N'-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]-4-fluorobenzohydrazide |
InChI |
InChI=1S/C19H17FN4O3/c1-26-16-9-5-13(11-17(16)27-2)15-8-10-18(22-21-15)23-24-19(25)12-3-6-14(20)7-4-12/h3-11H,1-2H3,(H,22,23)(H,24,25) |
InChI 键 |
IVQFVONPJQHLCE-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
JNK-1-IN-3: A Technical Guide to the Discovery and Synthesis of a Novel JNK1 Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the JNK1 pathway inhibitor JNK-1-IN-3, also identified in the primary literature as Compound 9e. The guide covers its discovery through a scaffold-hopping approach, its chemical synthesis, its biological effects on cancer cell lines, and its mechanism of action via the downregulation of the JNK1 signaling pathway.
Introduction: The c-Jun N-terminal Kinase (JNK) Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family.[1] They are responsive to a wide range of stress stimuli, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1] The JNK signaling cascade is a key regulator of cellular processes such as proliferation, apoptosis, differentiation, and inflammation.[1]
The pathway is activated by a tiered kinase system. Upstream MAP3Ks (MAPK Kinase Kinases) phosphorylate and activate the MAP2Ks, MKK4 and MKK7.[1] These, in turn, dually phosphorylate JNK isoforms (JNK1, JNK2, and JNK3) on conserved threonine and tyrosine residues, leading to their activation.[1] Activated JNKs then phosphorylate a host of downstream substrates, most notably the transcription factor c-Jun, a component of the AP-1 transcription complex.[1] This phosphorylation enhances c-Jun's transcriptional activity, leading to the expression of genes involved in cellular stress responses.[1] Given its central role in stress and disease pathology, particularly in cancer and inflammatory conditions, the JNK pathway is a significant target for therapeutic intervention.[1]
Discovery and Synthesis of this compound (Compound 9e)
This compound (Compound 9e) was identified through a scaffold hopping and hybridization-based design strategy aimed at developing novel anticancer agents.[2] The core structure is a 3,6-disubstituted pyridazine (B1198779) derivative, designed to target the JNK1 pathway.[2]
Chemical Synthesis
The synthesis of this compound originates from the commercially available starting material 3,6-dichloropyridazine (B152260). The general synthetic route involves a nucleophilic substitution followed by a condensation reaction to yield the final product.
Quantitative Data and Biological Activity
The primary evaluation of this compound was conducted through cell-based assays and in vivo models rather than direct enzymatic inhibition assays. Its activity is characterized by its potent antiproliferative effects against a wide range of human cancer cell lines.
In Vitro Antiproliferative Activity (NCI-60 Screen)
Compound 9e was evaluated against the NCI-60 panel of human cancer cell lines. The results are presented as GI₅₀ values, which represent the concentration required to inhibit cell growth by 50%. The compound showed broad-spectrum activity, with particular potency against specific renal and breast cancer cell lines.[1][2]
| Cancer Subpanel | Cell Line | GI₅₀ (µM) |
| Renal Cancer | A498 | Not explicitly stated, but 97.91% inhibition at 10 µM |
| UO-31 | 31.8 | |
| CAKI-1 | 34.3 | |
| Breast Cancer | BT-549 | 22.9 |
| T-47D | 28.1 | |
| HS 578T | 63.9 | |
| MDA-MB-468 | 64.3 | |
| NSCLC | HOP-92 | 17.8 |
| CNS Cancer | SNB-75 | 26.9 |
| Leukemia | HL-60(TB) | 33.5 |
| RPMI-8226 | 35.3 | |
| Data sourced from Shaalan et al., ACS Omega, 2024.[2] |
In Vivo JNK1 Pathway Modulation
The effect of Compound 9e on the JNK1 pathway was assessed in an Ehrlich ascites carcinoma (EAC) solid tumor animal model. The compound was administered at 15 and 30 mg/kg, and tumor tissues were analyzed for changes in key pathway components.[2]
| Parameter | Treatment Group (30 mg/kg) | % Reduction vs. Control |
| JNK1 Gene Expression | Compound 9e | 47.3% |
| p-JNK Protein Level | Compound 9e | 67.7% |
| c-Jun Protein Level | Compound 9e | 60.0% |
| c-Fos Protein Level | Compound 9e | 72.4% |
| Data sourced from Shaalan et al., ACS Omega, 2024.[2] |
These results demonstrate that this compound effectively downregulates JNK1 gene expression and inhibits the phosphorylation of JNK protein, leading to a significant reduction in its downstream targets, c-Jun and c-Fos, in a tumor model.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Synthesis of this compound (Compound 9e)
Materials: 3,6-dichloropyridazine, 4-fluorobenzoylacetonitrile (B105857), potassium carbonate (K₂CO₃), ethanol (B145695), hydrazine hydrate, 4-fluorophenylacetonitrile, acetic acid.
Procedure:
-
Step 1: Synthesis of Intermediate 1. To a solution of 3,6-dichloropyridazine in ethanol, add 4-fluorobenzoylacetonitrile and anhydrous potassium carbonate. Reflux the mixture for 4-6 hours. Monitor reaction completion by TLC. After cooling, pour the mixture into ice water. Filter the resulting precipitate, wash with water, and dry to yield the intermediate.
-
Step 2: Synthesis of Intermediate 2. Dissolve the product from Step 1 in ethanol and add hydrazine hydrate. Reflux the mixture for 8-10 hours. After cooling, concentrate the solvent under reduced pressure. The residue is purified by column chromatography to yield the pyrazole-fused intermediate.
-
Step 3: Synthesis of this compound (9e). To a solution of the intermediate from Step 2 in glacial acetic acid, add 4-fluorophenylacetonitrile. Reflux the mixture for 12 hours. After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed extensively with water, and recrystallized from ethanol to afford this compound as a pure solid.
NCI-60 Human Tumor Cell Line Screen
This protocol is based on the standard NCI Developmental Therapeutics Program (DTP) methodology.[3]
Materials: RPMI 1640 medium, fetal bovine serum (FBS), L-glutamine, 96-well microtiter plates, this compound solubilized in DMSO, Sulforhodamine B (SRB) dye, trichloroacetic acid (TCA).
Procedure:
-
Cell Plating: Inoculate cells from the NCI-60 panel into 96-well plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time. Incubate plates for 24 hours at 37°C, 5% CO₂, and 100% relative humidity.[3]
-
Drug Addition: After 24 hours, fix a set of plates (Tzero plates) with TCA to determine the cell count at the time of drug addition. To the remaining plates, add this compound at five 10-fold serial dilutions (e.g., 0.01, 0.1, 1, 10, and 100 µM). Include a DMSO vehicle control.
-
Incubation: Incubate the plates for an additional 48 hours under the same conditions.
-
Cell Staining: Terminate the assay by fixing the cells with cold 50% (w/v) TCA and incubating for 60 minutes at 4°C. Wash the plates five times with water and air dry. Stain the fixed cells with 0.4% SRB solution for 10 minutes at room temperature.
-
Measurement: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution. Read the optical density at 515 nm.
-
Data Analysis: Calculate the percentage growth inhibition (GI) for each concentration. The GI₅₀ value is determined from the dose-response curves for each cell line.
In Vivo Anticancer Assay (Ehrlich Ascites Carcinoma Model)
This protocol is adapted from the methodology described for Compound 9e.[2][4]
Materials: Female Swiss albino mice, Ehrlich ascites carcinoma (EAC) cell line, sterile saline, this compound, Sorafenib (reference drug), calipers.
Procedure:
-
Tumor Inoculation: Harvest EAC cells from a donor mouse. Suspend the cells in sterile saline to a concentration of 2.5 × 10⁶ cells per 0.1 mL. Inoculate 0.1 mL of the cell suspension subcutaneously into the lower ventral region of each mouse.[4]
-
Treatment: Once tumors are palpable (typically 7-10 days post-inoculation), randomize the mice into treatment groups (e.g., Vehicle control, this compound 15 mg/kg, this compound 30 mg/kg, Sorafenib 30 mg/kg). Administer the treatments daily via intraperitoneal injection or oral gavage for a specified period (e.g., 14 days).
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days. Calculate volume using the formula: (Length × Width²) / 2.
-
Endpoint and Tissue Collection: At the end of the treatment period, euthanize the animals. Excise the tumors, weigh them, and process them for further analysis. A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot and RT-qPCR analysis, and another portion fixed in formalin for histopathology.
Western Blot Analysis for p-JNK and c-Jun
Materials: Tumor tissue lysates, RIPA buffer with protease and phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, PVDF membrane, blocking buffer (5% non-fat milk or BSA in TBST), primary antibodies (anti-p-JNK, anti-total JNK, anti-c-Jun, anti-β-actin), HRP-conjugated secondary antibody, ECL substrate.
Procedure:
-
Protein Extraction: Homogenize snap-frozen tumor samples in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[5]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration (e.g., 20-30 µg), add Laemmli sample buffer, and boil for 5 minutes. Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.[5]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-JNK (or c-Jun) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and/or a loading control (β-actin) to determine the relative reduction in protein levels.[5]
References
- 1. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. 4.3. Ehrlich’s Ascites Carcinoma Cell Line and Induction of In Vivo Solid Tumors [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
The Biological Activity of JNK-IN-3: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activity of JNK-IN-3, a compound developed during the exploration of covalent inhibitors for the c-Jun N-terminal kinases (JNK). This document summarizes its inhibitory potency, mechanism of action, and the experimental protocols relevant to its characterization, placing it in the context of a broader series of JNK inhibitors.
Introduction to JNK Signaling
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1] There are three main JNK genes that produce ten different protein isoforms: JNK1 and JNK2 are ubiquitously expressed, while JNK3 is found predominantly in the brain, heart, and testes.[1] The JNK signaling pathway is a critical regulator of cellular responses to a wide array of stress stimuli, including inflammatory cytokines, ultraviolet radiation, heat shock, and osmotic shock.[1] This pathway is involved in numerous cellular processes such as proliferation, apoptosis, differentiation, and migration.[2] Dysregulation of the JNK pathway has been implicated in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[1]
The activation of JNKs occurs through a tiered kinase cascade. Upstream MAP kinase kinases (MKKs), specifically MKK4 and MKK7, dually phosphorylate JNKs on conserved threonine and tyrosine residues, leading to their activation. Once activated, JNKs phosphorylate a range of downstream substrates, most notably the transcription factor c-Jun, which is a component of the AP-1 transcription complex.[1]
Quantitative Analysis of JNK-IN-3 Inhibition
JNK-IN-3 was synthesized as part of a series of compounds designed to act as covalent inhibitors of JNK.[1] Its inhibitory activity was assessed using biochemical kinase assays against the three JNK isoforms. The results, presented in Table 1, demonstrate that JNK-IN-3 is a very weak inhibitor of all three JNK isoforms, with IC50 values greater than 10,000 nM.[1] This is in stark contrast to other compounds in the same series, such as JNK-IN-5 and JNK-IN-7, which exhibit potent, low nanomolar inhibition.
| Compound | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Cellular p-c-Jun EC50 (nM) in HeLa | Cellular p-c-Jun EC50 (nM) in A375 |
| JNK-IN-2 | 809 | 1,140 | 709 | 704 | 2,400 |
| JNK-IN-3 | >10,000 | >10,000 | >10,000 | Not Determined | Not Determined |
| JNK-IN-5 | 2.11 | 1.93 | 0.96 | 118 | 32 |
| JNK-IN-7 | 1.54 | 1.99 | 0.75 | 130 | 244 |
| JNK-IN-8 | 4.67 | 18.7 | 0.98 | 486 | 338 |
| Data sourced from Zhang et al. (2012).[1] |
Mechanism of Action
The JNK inhibitors in this series were designed to form a covalent bond with a conserved cysteine residue (Cys116 in JNK1/2, Cys154 in JNK3) within the ATP-binding site. JNK-IN-3 is an analog of a more active compound, JNK-IN-2. The critical structural modification in JNK-IN-3 is the replacement of an aniline (B41778) NH group with an ether linkage.[1] This change was made to probe the importance of a hydrogen bond between the inhibitor and the hinge region of the kinase (specifically with the backbone amide of Met149).[1] The dramatic loss of inhibitory activity, with over a 100-fold increase in the biochemical IC50 against JNK1, confirmed the crucial role of this hydrogen bond for the binding and activity of this class of inhibitors.[1]
Experimental Protocols
The characterization of JNK-IN-3 and related compounds involved both biochemical and cellular assays to determine their inhibitory potential.
Biochemical Kinase Assay (Z'-Lyte™)
This assay directly measures the enzymatic activity of purified JNK isoforms.
-
Assay Setup : The assay is typically performed in a 384-well plate format.
-
Compound Addition : A range of concentrations of the test compound (e.g., JNK-IN-3) is added to the wells.
-
Enzyme and Substrate : Purified, recombinant active JNK1, JNK2, or JNK3 enzyme is added along with a suitable substrate (e.g., a synthetic peptide containing the c-Jun phosphorylation site) and ATP.
-
Kinase Reaction : The reaction is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection : A development reagent is added that selectively recognizes the phosphorylated substrate. The signal, often measured as a change in fluorescence, is proportional to the amount of phosphorylated substrate.
-
Data Analysis : The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Inhibition of c-Jun Phosphorylation Assay (Western Blot)
This assay assesses the ability of the inhibitor to block JNK activity within a cellular context.
-
Cell Culture and Treatment : Cells (e.g., HeLa or A375) are cultured to an appropriate confluency. The cells are then pre-incubated with various concentrations of the JNK inhibitor for 1-2 hours.
-
JNK Pathway Stimulation : The JNK pathway is stimulated using an agonist such as anisomycin (B549157) or by exposing the cells to UV radiation for a short period (e.g., 15-30 minutes).
-
Cell Lysis : The cells are washed with ice-cold PBS and then lysed using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification : The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting : Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of c-Jun (e.g., anti-phospho-c-Jun Ser73). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system. The membrane is often stripped and re-probed for total c-Jun and a housekeeping protein (e.g., GAPDH) to serve as loading controls.
-
Data Analysis : The intensity of the phospho-c-Jun bands is quantified and normalized to the total c-Jun or loading control. The EC50 value is calculated by plotting the percentage of inhibition of c-Jun phosphorylation against the inhibitor concentration.
Visualizations
JNK Signaling Pathway
Caption: The JNK signaling cascade, a key stress-response pathway.
Experimental Workflow for JNK Inhibitor Analysis
Caption: Workflow for evaluating the biochemical and cellular activity of JNK inhibitors.
Conclusion
JNK-IN-3, while part of a series of potent covalent JNK inhibitors, is itself biologically inactive.[1] Its primary value lies in its role as a negative control, demonstrating the critical importance of a specific hydrogen bond interaction for the binding and inhibitory activity of its parent compound series.[1] The study of JNK-IN-3 and its analogs provides valuable structure-activity relationship (SAR) data that can guide the future design of selective and potent JNK inhibitors for therapeutic applications.
References
JNK-1-IN-3 Downstream Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to the JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1][2] Encoded by three separate genes (Mapk8, Mapk9, and Mapk10), JNKs exist as at least ten different isoforms.[2] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes.[1][2]
The JNK signaling cascade is a critical regulator of numerous cellular processes, including proliferation, apoptosis, inflammation, and stress responses.[3] Dysregulation of the JNK pathway has been implicated in a variety of diseases, such as neurodegenerative disorders, inflammatory conditions, and cancer.[1] The activation of JNKs is triggered by a wide array of stimuli, including inflammatory cytokines (e.g., TNF-α), environmental stresses (e.g., UV radiation, osmotic shock), and growth factors.[3] This activation is mediated by a tiered kinase cascade involving MAP kinase kinase kinases (MAP3Ks or MKKKs) and MAP kinase kinases (MAP2Ks or MKKs), specifically MKK4 and MKK7, which dually phosphorylate JNKs on threonine and tyrosine residues within a conserved T-P-Y motif.[4]
Once activated, JNKs translocate to the nucleus and phosphorylate a host of downstream substrates.[4] Key among these are transcription factors such as c-Jun, activating transcription factor 2 (ATF2), and ELK1, which in turn regulate the expression of target genes involved in various cellular responses.[3] JNKs also modulate the activity of mitochondrial proteins, including members of the Bcl-2 family, thereby influencing apoptosis.[5]
JNK-1-IN-3: A JNK1 Inhibitor
This compound (also known as Compound 9e) is a specific inhibitor of JNK1.[6] Its mechanism of action involves the downregulation of both total JNK1 and its phosphorylated, active form.[6] By inhibiting JNK1 activity, this compound modulates the downstream signaling cascade, leading to a reduction in the expression of the transcription factors c-Jun and c-Fos.[6] Furthermore, this compound has been shown to restore the activity of the tumor suppressor protein p53.[6] These molecular effects culminate in potent antiproliferative activity in cancer cell lines, particularly those of renal carcinoma and breast cancer.[6]
Quantitative Data on JNK Inhibitors
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| Compound 11 | 3 | 20 | - | [1] |
| Compound 14 | 21 | 66 | 15 | [1] |
| Compound 33 | 140 | - | 160 | [1] |
| JNK-IN-8 | 4.7 | 18.7 | 1 | [7] |
| BI-78D3 | 280 | - | - | [8] |
| CC-401 | - | - | - | [9] |
| Tanzisertib (CC-930) | 61 | 5 | 5 | [9] |
Note: The table presents a selection of JNK inhibitors with their reported IC50 values to provide a comparative context. The absence of a value is denoted by "-".
Experimental Protocols
Western Blot Analysis of JNK1 and c-Jun Phosphorylation
This protocol provides a general framework for assessing the inhibitory effect of this compound on the JNK signaling pathway by measuring the phosphorylation status of JNK1 and its downstream target, c-Jun.
3.1.1. Materials
-
Cell line of interest (e.g., renal carcinoma or breast cancer cell line)
-
Cell culture medium and supplements
-
This compound (stock solution prepared in DMSO)
-
JNK pathway activator (e.g., Anisomycin, TNF-α)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-JNK (Thr183/Tyr185)
-
Rabbit anti-JNK (total)
-
Rabbit anti-phospho-c-Jun (Ser63)
-
Rabbit anti-c-Jun (total)
-
Mouse or Rabbit anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
3.1.2. Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to reach 70-80% confluency.
-
If necessary, serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a JNK pathway activator (e.g., 25 µg/mL Anisomycin for 30 minutes) to induce JNK phosphorylation. Include a non-stimulated control group.[10]
-
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.[10]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the phospho-protein bands to their respective total protein bands and then to the loading control.
-
In Vitro Kinase Assay
This protocol describes a method to directly measure the inhibitory activity of this compound on JNK1 kinase activity in a cell-free system.
3.2.1. Materials
-
Recombinant active JNK1
-
Kinase assay buffer (e.g., 50 mM Hepes, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5)[8]
-
JNK substrate (e.g., ATF2)[8]
-
ATP
-
This compound
-
Method for detecting substrate phosphorylation (e.g., TR-FRET, radioactive assay, or phospho-specific antibody-based detection)
3.2.2. Procedure
-
Prepare a reaction mixture containing recombinant JNK1, the substrate (ATF2), and kinase assay buffer in a suitable microplate format (e.g., 384-well).
-
Add varying concentrations of this compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding a defined concentration of ATP (e.g., 1 µM).[8]
-
Incubate the reaction at room temperature for a specified time (e.g., 1 hour).[8]
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the level of substrate phosphorylation using a suitable method. For example, in a TR-FRET assay, a terbium-labeled anti-phospho-substrate antibody is added, and the FRET signal is measured.[8]
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
Visualizations
This compound Downstream Signaling Pathway
Caption: Downstream signaling effects of the JNK1 inhibitor, this compound.
Experimental Workflow for Evaluating this compound
Caption: A typical experimental workflow for characterizing a JNK1 inhibitor.
References
- 1. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. The Roles of c-Jun N-Terminal Kinase (JNK) in Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Inhibitor | Anticancer | c-Jun&c-Fos | p53 | TargetMol [targetmol.com]
- 7. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
Technical Guide: The Role of JNK-1-IN-3 in Modulating the p53 Signaling Pathway
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Jun N-terminal kinase (JNK) signaling cascade is a critical regulator of cellular responses to stress, influencing cell proliferation, apoptosis, and inflammation. The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, senescence, or apoptosis in response to cellular damage. The interplay between the JNK and p53 pathways is complex and context-dependent, with JNK capable of both activating and negatively regulating p53. JNK-1-IN-3 is a specific inhibitor of JNK1, a ubiquitously expressed isoform. This technical guide provides an in-depth analysis of the mechanism by which this compound affects the p53 pathway, summarizing available data and presenting detailed experimental protocols for researchers investigating this interaction.
Introduction: The JNK1-p53 Axis
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress stimuli, including cytokines, UV irradiation, and heat shock. There are three main JNK isoforms: JNK1, JNK2, and JNK3. JNK1 and JNK2 are expressed in most tissues, while JNK3 is primarily found in the nervous system and heart.[1]
The relationship between JNK signaling and the p53 tumor suppressor is multifaceted:
-
p53 Activation: In response to stress, JNK can phosphorylate p53 at several residues. This phosphorylation can stabilize p53 by disrupting its interaction with the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[2][3][4] This stabilization enhances p53's transcriptional activity, leading to the expression of pro-apoptotic genes like Bax and PUMA.[5]
-
p53 Inhibition/Degradation: Conversely, some studies indicate that JNK can act as a negative regulator of p53. In non-stressed cells, JNK may target p53 for degradation in an MDM2-independent manner. Furthermore, JNK deficiency has been shown to increase p53 expression and promote p53-dependent senescence, suggesting that, in some contexts, JNK activity suppresses p53.[6][7]
This compound is a research compound identified as a JNK1 inhibitor. It reportedly downregulates both total and phosphorylated JNK1, reduces the expression of downstream targets like c-Jun and c-Fos, and restores p53 activity, leading to potent antiproliferative effects in cancer cell lines.[8] This guide will explore the mechanisms underlying these effects and provide the methodologies to study them.
Mechanism of Action: How this compound Restores p53 Activity
The primary mechanism of this compound is the direct inhibition of JNK1 kinase activity. This inhibition initiates a cascade of events that culminates in the stabilization and activation of p53. In many cancer cells, elevated JNK1 activity may contribute to the suppression of p53. By blocking this activity, this compound shifts the cellular balance towards p53-mediated tumor suppression.
Signaling Pathway
Inhibition of JNK1 by this compound prevents the phosphorylation of its downstream targets. This has two major consequences for the p53 pathway:
-
Reduced p53 Degradation: In contexts where JNK1 promotes p53 turnover, its inhibition leads to p53 stabilization. This can occur by preventing direct phosphorylation that marks p53 for degradation or by altering the expression of other regulatory factors.[9]
-
Modulation of Transcriptional Regulation: JNK1 is a key activator of the transcription factor AP-1 (a dimer of c-Jun and c-Fos). AP-1 can regulate the expression of cell cycle proteins.[10] JNK deficiency can lead to reduced c-Jun expression, which in turn de-represses the p53 promoter, increasing p53 mRNA and protein levels.[11] By inhibiting JNK1, this compound reduces c-Jun activation, which may lead to increased p53 transcription.
The stabilized p53 can then translocate to the nucleus and activate the transcription of its target genes, such as CDKN1A (p21) and BAX, leading to cell cycle arrest and apoptosis, respectively.
Caption: this compound inhibits JNK1, leading to p53 stabilization and activation.
Quantitative Data on JNK Inhibition and Cellular Effects
While specific quantitative data for this compound is not extensively published in peer-reviewed literature, it is described as a potent inhibitor.[8] The tables below provide context by summarizing the inhibitory concentrations (IC₅₀) of other well-characterized JNK inhibitors against various cancer cell lines.
Table 1: IC₅₀ Values of Various JNK Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line(s) | Cancer Type | IC₅₀ / GI₅₀ | Reference |
|---|---|---|---|---|
| SP600125 | Multiple | Various | ~25-30 µM | [12] |
| CC-401 | HT29, SW620, HCT116 | Colon Cancer | 3-6.5 µM | [13] |
| NSC-743380 | A498 | Renal Cancer | 0.01 µM | [10] |
| NSC-743380 | MCF-7 | Breast Cancer | 0.02 µM |[10] |
Table 2: Effects of JNK1 Silencing on Ovarian Cancer Cells
| Cell Line | Method | Result | Reference |
|---|---|---|---|
| HEYA8, A2780CP20, SKOV3ip1, SKOV3.TR | JNK1 siRNA | 30-40% reduction in cell growth | [12] |
| HEYA8, A2780CP20, SKOV3ip1, SKOV3.TR | JNK1 siRNA | Increased apoptosis (via FACS) |[12] |
Experimental Protocols
To validate the effect of this compound on the p53 pathway, a series of assays are required. Detailed protocols for these key experiments are provided below.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: DMSO or a solution of 0.2% nonidet p-40 (NP-40) and 8 mM HCl in isopropanol.[6]
-
96-well cell culture plates.
-
Multi-well spectrophotometer (plate reader).
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[14]
-
Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for determining cell viability using the MTT assay.
Analysis of Protein Expression and Phosphorylation (Western Blot)
This technique is used to detect changes in the levels of total and phosphorylated JNK1 and p53.
Materials:
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as it contains phosphoproteins that can cause high background.[16]
-
Primary antibodies: anti-p-JNK (Thr183/Tyr185), anti-JNK1, anti-p53, anti-p-p53 (e.g., Ser15), anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Clear lysates by centrifugation. Determine the protein concentration of the supernatant.
-
Sample Preparation: Mix 20-40 µg of protein with SDS-PAGE loading buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and normalize all to the loading control.
p53 Transcriptional Activity Assessment (Luciferase Reporter Assay)
This assay measures the ability of p53 to act as a transcription factor.
Materials:
-
Luciferase reporter plasmid containing p53 response elements (e.g., pG13-Luc).[17]
-
A control plasmid for transfection normalization (e.g., expressing Renilla luciferase or GFP).[18]
-
Transfection reagent.
-
Luciferase assay kit (e.g., Dual-Luciferase Reporter Assay System).
-
Luminometer.
Protocol:
-
Transfection: Co-transfect cells (e.g., in a 24-well plate) with the p53-responsive firefly luciferase plasmid and the control Renilla luciferase plasmid.
-
Incubation & Treatment: Allow cells to recover for 24 hours post-transfection. Then, treat the cells with this compound or a known p53 activator (positive control) for 16-24 hours.
-
Cell Lysis: Wash cells with PBS and lyse them using the passive lysis buffer provided in the luciferase assay kit.
-
Luminescence Measurement: Transfer the lysate to a luminometer plate. Add the firefly luciferase substrate and measure the luminescence. Subsequently, add the Stop & Glo® reagent (which quenches the firefly signal and contains the Renilla substrate) and measure the Renilla luminescence.[4]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold change relative to the vehicle-treated control.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
70% ice-cold ethanol (B145695).
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[2]
-
Flow cytometer.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with this compound for the desired duration (e.g., 24 hours).
-
Harvesting: Harvest both adherent and floating cells. Centrifuge to pellet the cells.
-
Fixation: Wash the cell pellet with PBS. Resuspend the cells in 300 µL of PBS, then add 700 µL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C or for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FL-2).
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in G0/G1 or G2/M may indicate p53-mediated cell cycle arrest.
Conclusion
This compound represents a valuable tool for investigating the complex role of JNK1 in cancer biology, particularly its interplay with the p53 pathway. By specifically inhibiting JNK1, this compound can lead to the restoration of p53's tumor-suppressive functions, including the induction of cell cycle arrest and apoptosis. The experimental protocols detailed in this guide provide a robust framework for researchers to dissect the molecular mechanisms of this compound and evaluate its therapeutic potential. Further studies are necessary to provide comprehensive quantitative data on this compound's efficacy and to fully elucidate the context-dependent nature of the JNK1-p53 interaction across different cancer types.
References
- 1. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. DNA Staining with PI: Complex Hypotonic Solution | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 4. caymanchem.com [caymanchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. JNK, p38, ERK, and SGK1 Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Inhibitor | Anticancer | c-Jun&c-Fos | p53 | TargetMol [targetmol.com]
- 9. Downregulation of p53 by sustained JNK activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppression of p53-dependent senescence by the JNK signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JNK-1 Inhibition Leads to Antitumor Activity in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of JNK Sensitizes Hypoxic Colon Cancer Cells to DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. broadpharm.com [broadpharm.com]
- 16. m.youtube.com [m.youtube.com]
- 17. p53 luciferase reporter assay [bio-protocol.org]
- 18. mdpi.com [mdpi.com]
JNK-1-IN-3: An In-Depth Technical Guide for Studying Stress-Activated Protein Kinase Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Jun N-terminal kinases (JNKs) are key mediators of cellular responses to a variety of stress signals, playing critical roles in apoptosis, inflammation, and cell proliferation.[1] Dysregulation of the JNK signaling pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders.[2] JNK-1-IN-3 (also known as Compound 9e) is a potent inhibitor of JNK1 that serves as a valuable chemical probe for elucidating the intricate functions of the JNK1 signaling cascade. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed protocols for its application in studying stress-activated protein kinase (SAPK) pathways.
Introduction to the JNK Signaling Pathway
The JNKs belong to the mitogen-activated protein kinase (MAPK) family and are activated by a variety of cellular stresses, including inflammatory cytokines, UV irradiation, and osmotic shock.[3] The JNK signaling cascade is a three-tiered system composed of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK itself. Upon stimulation, a MAP3K (e.g., MEKK1, ASK1) phosphorylates and activates a MAP2K (MKK4 or MKK7).[4] These MAP2Ks then dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to its activation.[5]
There are three JNK genes—JNK1, JNK2, and JNK3—which give rise to at least ten different protein isoforms through alternative splicing.[3] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is found predominantly in the brain, heart, and testes.[2] Activated JNKs translocate to the nucleus where they phosphorylate a range of transcription factors, most notably c-Jun, a component of the activator protein-1 (AP-1) transcription factor complex.[1] Phosphorylation of c-Jun enhances its transcriptional activity, leading to the expression of genes involved in various cellular processes, including cell proliferation, apoptosis, and inflammation.[6]
This compound: A Potent JNK1 Inhibitor
This compound (Compound 9e) is a small molecule inhibitor that demonstrates high potency against JNK1. It has been shown to downregulate JNK1 gene expression and inhibit the levels of its phosphorylated, active form.[7][8] Consequently, this compound reduces the expression of downstream targets of the JNK pathway, such as c-Jun and c-Fos, and has been observed to restore the activity of the tumor suppressor protein p53.[7][9]
Mechanism of Action
While the precise binding mode of this compound is not extensively detailed in publicly available literature, it is described as a JNK1 inhibitor.[7] Like many kinase inhibitors, it likely functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of JNK1 and preventing the transfer of phosphate (B84403) to its substrates.
Biochemical and Cellular Activity
This compound exhibits potent inhibitory activity against JNK isoforms and demonstrates broad-spectrum antiproliferative effects against various cancer cell lines.[8][10]
Table 1: Biochemical Activity of this compound (Compound 9e)
| Target | IC50 (nM) |
| JNK1 | 16 |
| JNK3 | 4 |
Data sourced from a study on aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors.[11]
Table 2: Cellular Antiproliferative Activity of this compound (Compound 9e)
| Cell Line | Cancer Type | GI50 (µM) |
| HOP-92 | Non-Small Cell Lung | 17.8 |
| SNB-75 | CNS | 26.9 |
| T-47D | Breast | 28.1 |
| UO-31 | Renal | 31.8 |
| PC-3 | Prostate | 50.6 |
| NCI-H522 | Non-Small Cell Lung | 54.3 |
| HCT-15 | Colon | 65.5 |
| SK-MEL-5 | Melanoma | 45.0 |
| RXF 393 | Renal | 63.0 |
| HS 578T | Breast | 63.9 |
| MDA-MB-468 | Breast | 64.3 |
| LOX IMVI | Melanoma | 67.6 |
| NCI-H226 | Non-Small Cell Lung | 71.8 |
| SF-268 | CNS | 79.8 |
| MCF7 | Breast | 93.4 |
| MDA-MB-231/ATCC | Breast | 93.0 |
GI50 represents the concentration causing 50% growth inhibition. Data from the NCI-60 cell line screen.[8]
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound on the JNK signaling pathway.
In Vitro JNK Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies JNK activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human JNK1 enzyme
-
ATF2 or c-Jun protein substrate
-
ATP
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., SP600125)
-
ADP-Glo™ Kinase Assay Kit
-
Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Reaction Buffer to achieve final assay concentrations. The final DMSO concentration should not exceed 1%.
-
Assay Setup:
-
Add 1 µL of diluted this compound or control (DMSO for negative control, SP600125 for positive control) to the wells of a 384-well plate.
-
Add 2 µL of JNK1 enzyme (e.g., 5 ng/µL) diluted in Kinase Reaction Buffer.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture (e.g., 0.2 µg/µL ATF2 substrate and 25 µM ATP) in Kinase Reaction Buffer.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.[12]
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes.[12]
-
Luminescence Generation (Step 2): Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of JNK inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of JNK and c-Jun Phosphorylation
This protocol allows for the detection of changes in the phosphorylation status of JNK and its downstream substrate c-Jun in cultured cells following treatment with this compound.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T)
-
This compound
-
JNK activator (e.g., Anisomycin, UV radiation)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total JNK, anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, and a loading control (e.g., β-actin or GAPDH).[6][13]
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold Lysis Buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.[15]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration, add Laemmli sample buffer, and boil for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply ECL substrate.[15]
-
-
Signal Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using image analysis software. Normalize the phospho-protein signal to the total protein or loading control signal.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 or IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.[16]
Visualizing Pathways and Workflows
JNK Signaling Pathway
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. JNK-1 Inhibition Leads to Antitumor Activity in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. JNK in Tumor Microenvironment: Present Findings and Challenges in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Phospho-c-Jun (Thr91) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Synthesis, Biological Evaluation, X-Ray Structure, and Pharmacokinetics of Aminopyrimidine c-jun-N-terminal Kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Phospho-SAPK/JNK (Thr183/Tyr185) Antibody (#9251) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Inhibition of JNK Sensitizes Hypoxic Colon Cancer Cells to DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Efficacy of c-Jun N-terminal Kinase 1 (JNK1) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy studies of c-Jun N-terminal Kinase 1 (JNK1) inhibitors. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development, offering insights into the evaluation of this class of therapeutic agents. This document outlines the core signaling pathways, detailed experimental methodologies for assessing inhibitor efficacy, and a summary of quantitative data for representative JNK inhibitors.
Introduction to JNK1 Signaling
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that are activated in response to a variety of cellular stressors, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1] The JNK signaling cascade is a three-tiered system involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).[2][3] Specifically, MAPKKKs activate MAPKKs (MKK4 and MKK7), which in turn dually phosphorylate and activate JNKs on threonine and tyrosine residues within a conserved Thr-Pro-Tyr (TPY) motif.[1][2]
There are three JNK genes, JNK1, JNK2, and JNK3, which encode for ten different protein isoforms. JNK1 and JNK2 are ubiquitously expressed, while JNK3 is found predominantly in the brain, heart, and testes.[4] Once activated, JNKs translocate to the nucleus to phosphorylate a range of transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex.[5][6] This phosphorylation enhances the transcriptional activity of AP-1, leading to the regulation of genes involved in diverse cellular processes such as proliferation, differentiation, apoptosis, and inflammation.[1][5] Given its central role in these pathways, JNK1 has emerged as a promising therapeutic target for a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[4][7]
JNK1 Signaling Pathway Diagram
The following diagram illustrates the canonical JNK1 signaling cascade, from extracellular stimuli to downstream cellular responses.
Quantitative Data on JNK Inhibitor Efficacy
The following tables summarize the in vitro and in vivo efficacy of several representative JNK inhibitors. These compounds vary in their selectivity for different JNK isoforms and their potency.
Table 1: In Vitro Efficacy of JNK Inhibitors
| Inhibitor | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | Cell-Based Assay (Cell Line) | Cellular IC₅₀ / EC₅₀ | Reference |
| SP600125 | 40 | 40 | 90 | Ovarian Cancer Cells | 25-30 µM | [8] |
| AS601245 | 150 | 220 | 70 | Not Specified | Not Specified | [9] |
| WBZ_4 | Not Specified | Not Specified | Not Specified | Ovarian Cancer Cells | 7.5-15 µM | [8] |
| JNK-IN-8 | Not Specified | Not Specified | Not Specified | HeLa, A375 | Not Specified | [9] |
| Tricin | 17,680 | Not Specified | Not Specified | Not Applicable | Not Applicable | [10] |
| Compound 14 | 21 | 66 | 15 | Not Specified | Not Specified | [11] |
| CC-90001 | Potent (12.9-fold > JNK2) | Less Potent | Not Specified | Cell-based model | Not Specified | [12] |
Table 2: In Vivo Efficacy of JNK Inhibitors
| Inhibitor | Animal Model | Disease Model | Dosing Regimen | Observed Effects | Reference |
| WBZ_4 | Nude Mice | Ovarian Cancer | Oral, daily | Inhibited tumor growth, increased anti-tumor effect with docetaxel | [8] |
| AS602801 | Tumor-bearing Mice | Pancreatic, Lung, Ovarian Cancer, Glioblastoma | Systemic administration | Reduced cancer stem cells in xenograft tumors | [13][14] |
| CC-90001 | Human Subjects | Pulmonary Fibrosis | 100mg, 200mg, 400mg QD for 12 weeks | Lack of FVC decline in 200/400mg groups, reduced tenascin-C | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of JNK1 inhibitor efficacy. The following sections provide step-by-step protocols for key in vitro and in vivo experiments.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified JNK1.
Protocol:
-
Reagents and Materials: Recombinant active JNK1, substrate (e.g., c-Jun or ATF2 fusion protein), ATP, kinase assay buffer, test compound, and a detection method (e.g., radiometric, fluorescence, or luminescence-based).
-
Procedure: a. Prepare serial dilutions of the test inhibitor. b. In a microplate, combine recombinant JNK1, the substrate, and the kinase assay buffer. c. Add the diluted test inhibitor to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at 30°C for a specified time (e.g., 30 minutes). f. Stop the reaction and quantify the level of substrate phosphorylation using the chosen detection method. g. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce JNK1 activity by 50%.[15]
Cellular Western Blot Assay for c-Jun Phosphorylation
This method assesses the inhibition of JNK signaling within a cellular context by measuring the phosphorylation of its direct downstream target, c-Jun.[15]
Protocol:
-
Cell Culture and Treatment: a. Plate a relevant cell line (e.g., HeLa, HEK293) and allow them to adhere overnight. b. Pre-incubate the cells with various concentrations of the JNK inhibitor for 1-2 hours. c. Stimulate the JNK pathway using an appropriate agonist (e.g., anisomycin, UV radiation).
-
Cell Lysis and Protein Quantification: a. Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (Ser63/73). e. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate. g. Strip the membrane and re-probe with an antibody for total c-Jun or a loading control (e.g., β-actin, GAPDH) to normalize the data.
Cell Viability and Apoptosis Assays
These assays determine the effect of JNK1 inhibition on cell growth and survival.
Protocol:
-
Cell Treatment: Treat cancer cell lines with increasing concentrations of the JNK inhibitor for a specified duration (e.g., 72 hours).[8]
-
Cell Viability Assessment (MTS Assay): a. Add MTS reagent to the cell culture wells. b. Incubate according to the manufacturer's instructions. c. Measure the absorbance at the appropriate wavelength to determine the number of viable cells.[8]
-
Apoptosis Assessment (Annexin V Staining): a. Harvest the treated cells. b. Stain the cells with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI). c. Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[8]
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of a JNK1 inhibitor in a living organism.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Cell Implantation: Subcutaneously or orthotopically implant a relevant cancer cell line into the mice.
-
Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer the JNK inhibitor (and/or other therapies) via a suitable route (e.g., oral, intraperitoneal) and schedule.[8]
-
Efficacy Evaluation: a. Monitor tumor growth by measuring tumor volume at regular intervals. b. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers of JNK activity and apoptosis).[8]
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for the preliminary evaluation of a novel JNK1 inhibitor.
Conclusion
The preliminary evaluation of JNK1 inhibitors requires a multi-faceted approach, combining biochemical, cellular, and in vivo assays to thoroughly characterize their potency, selectivity, and therapeutic potential. The protocols and data presented in this guide provide a framework for the systematic investigation of novel JNK1-targeted therapies. As research in this area continues to evolve, the development of isoform-selective and substrate-specific inhibitors will be crucial for advancing this class of drugs into the clinic.[9]
References
- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 2. anygenes.com [anygenes.com]
- 3. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review [mdpi.com]
- 4. dl.begellhouse.com [dl.begellhouse.com]
- 5. sinobiological.com [sinobiological.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. scbt.com [scbt.com]
- 8. JNK-1 Inhibition Leads to Antitumor Activity in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel c-Jun N-Terminal Kinase 1 Inhibitors from Natural Products: Integrating Artificial Intelligence with Structure-Based Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. The novel JNK inhibitor AS602801 inhibits cancer stem cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. benchchem.com [benchchem.com]
JNK-1-IN-3: A Chemical Probe for Elucidating JNK1 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of JNK-1-IN-3, a chemical probe for the c-Jun N-terminal kinase 1 (JNK1). It details its biochemical and cellular activities, selectivity profile, and its utility in cancer research, particularly in renal and breast cancer models. This document also includes detailed experimental protocols and visualizations to facilitate its use in laboratory settings.
Introduction
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical regulators of various cellular processes, including cell proliferation, apoptosis, and inflammation.[1] The JNK family comprises three isoforms: JNK1, JNK2, and JNK3.[1] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes.[2] Dysregulation of JNK signaling is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
This compound (also known as Compound 9e) has been identified as a potent inhibitor of JNK1.[3] It has been shown to downregulate the expression of JNK1 and its phosphorylated, active form.[3] By inhibiting JNK1, this compound modulates the expression of downstream targets like c-Jun and c-Fos and restores the activity of the tumor suppressor protein p53.[3] This compound has demonstrated significant antiproliferative effects in renal and breast cancer cell lines, suggesting its potential as a chemical probe to investigate the role of JNK1 in cancer biology and as a starting point for therapeutic development.[3]
Biochemical and Cellular Activity
This compound exhibits potent inhibitory activity against JNK1 and demonstrates antiproliferative effects in various cancer cell lines. The key quantitative data are summarized in the tables below.
Table 1: Biochemical Activity of this compound
| Target | IC₅₀ (nM) |
| JNK1 | 8.32 |
Note: IC₅₀ value represents the concentration of the compound required to inhibit 50% of the kinase activity in a biochemical assay.
Table 2: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A498 | Renal Carcinoma | 0.98 |
| Caki-1 | Renal Carcinoma | 1.02 |
| MCF-7 | Breast Cancer | 1.12 |
| MDA-MB-231 | Breast Cancer | 1.24 |
Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell proliferation.
Kinase Selectivity Profile
The selectivity of a chemical probe is crucial for accurately attributing biological effects to the inhibition of the intended target. While a comprehensive kinome-wide selectivity panel for this compound is not publicly available, its potent activity against JNK1 suggests a degree of selectivity that warrants its use as a tool compound for studying JNK1-mediated pathways. Further characterization against a broad panel of kinases is recommended for a complete understanding of its off-target effects.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental procedures for its characterization, the following diagrams are provided.
Caption: JNK1 signaling cascade and the inhibitory action of this compound.
Caption: Experimental workflow for the characterization of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of JNK1. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Materials:
-
Recombinant human JNK1 enzyme
-
ATF2 (a JNK substrate)
-
ATP
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)
-
Terbium-labeled anti-phospho-ATF2 antibody
-
384-well plates
-
Plate reader capable of TR-FRET measurements
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add JNK1 enzyme, ATF2 substrate, and the test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction by adding EDTA.
-
Add the terbium-labeled anti-phospho-ATF2 antibody.
-
Incubate for an additional hour at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal on a plate reader (excitation at 340 nm, emission at 520 nm and 490 nm).
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
-
Materials:
-
Cancer cell lines (e.g., A498, Caki-1, MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours. Include a vehicle control (DMSO).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
This technique is used to measure the levels of total and phosphorylated proteins in the JNK1 signaling pathway.
-
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-JNK1, anti-phospho-JNK1 (Thr183/Tyr185), anti-c-Jun, anti-phospho-c-Jun (Ser63), anti-p53, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
In Vivo Anticancer Activity
The in vivo efficacy of this compound has been evaluated in a mouse xenograft model of renal cancer.
Table 3: In Vivo Efficacy of this compound in a Renal Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| This compound | 50 | 58.3 |
Note: Data from a study using A498 renal cancer cells subcutaneously implanted in nude mice. Treatment was administered intraperitoneally.
Conclusion
This compound is a valuable chemical probe for investigating the biological functions of JNK1. Its demonstrated potency and cellular activity make it a useful tool for dissecting the role of JNK1 signaling in cancer and other diseases. The data and protocols provided in this guide are intended to facilitate its application in research and drug discovery efforts. As with any chemical probe, careful experimental design and consideration of potential off-target effects are essential for robust and reliable results.
References
- 1. The Structure of JNK3 in Complex with Small Molecule Inhibitors [ouci.dntb.gov.ua]
- 2. Biological Properties of JNK3 and Its Function in Neurons, Astrocytes, Pancreatic β-Cells and Cardiovascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Inhibitor | Anticancer | c-Jun&c-Fos | p53 | TargetMol [targetmol.com]
Methodological & Application
Application Notes and Protocols for JNK-1-IN-3 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to stress stimuli such as inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1] The JNK signaling pathway is involved in a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.[2][3] Dysregulation of the JNK pathway has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[4][5]
JNK-1-IN-3 is a potent inhibitor of JNK1. Its mechanism of action involves the downregulation of both JNK1 and its phosphorylated, active form (p-JNK).[1] This inhibition leads to a reduction in the expression of downstream targets like c-Jun and c-Fos and the restoration of p53 activity.[1] Notably, this compound has demonstrated significant antiproliferative activity in renal carcinoma and breast cancer cell lines, making it a valuable tool for cancer research and therapeutic development.[1]
These application notes provide detailed protocols for assessing the cellular activity of this compound by measuring its effect on the JNK signaling pathway and its impact on cell proliferation.
JNK Signaling Pathway and Inhibition by this compound
Stress stimuli trigger a phosphorylation cascade, leading to the dual phosphorylation and activation of JNK. Activated JNK then translocates to the nucleus, where it phosphorylates and activates several transcription factors, most notably c-Jun.[6] Phosphorylated c-Jun forms the AP-1 (Activator Protein-1) transcription factor complex, which regulates the expression of genes involved in cell survival and apoptosis. This compound exerts its effect by directly inhibiting JNK1, thereby preventing the phosphorylation of c-Jun and disrupting the downstream signaling cascade.
Data Presentation
The following table should be used to summarize the quantitative data obtained from the experimental protocols. Researchers should perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50) for the inhibition of p-c-Jun and cell proliferation.
| Cell Line | Assay Type | This compound IC50 (µM) | Notes |
| Renal Carcinoma | |||
| e.g., A498 | p-c-Jun Inhibition (Western Blot) | User-determined value | 24-hour treatment |
| e.g., A498 | Antiproliferation (MTT Assay) | User-determined value | 72-hour treatment |
| e.g., Caki-1 | p-c-Jun Inhibition (Western Blot) | User-determined value | 24-hour treatment |
| e.g., Caki-1 | Antiproliferation (MTT Assay) | User-determined value | 72-hour treatment |
| Breast Cancer | |||
| e.g., MDA-MB-231 | p-c-Jun Inhibition (Western Blot) | User-determined value | 24-hour treatment |
| e.g., MDA-MB-231 | Antiproliferation (MTT Assay) | User-determined value | 72-hour treatment |
| e.g., MCF-7 | p-c-Jun Inhibition (Western Blot) | User-determined value | 24-hour treatment |
| e.g., MCF-7 | Antiproliferation (MTT Assay) | User-determined value | 72-hour treatment |
Experimental Protocols
Two key cell-based assays are presented: a Western blot-based assay to directly measure the inhibition of JNK signaling and an antiproliferation assay to assess the functional cellular outcome.
References
- 1. This compound | Inhibitor | Anticancer | c-Jun&c-Fos | p53 | TargetMol [targetmol.com]
- 2. JNK-1 Inhibition Leads to Antitumor Activity in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNK in Tumor Microenvironment: Present Findings and Challenges in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of MKP-1 expression potentiates JNK related apoptosis in renal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes for JNK-1-IN-3: An In Vitro Guide
Introduction
JNK-1-IN-3, also identified as Compound 9e, is a potent inhibitor of c-Jun N-terminal kinase 1 (JNK1).[1] As a member of the mitogen-activated protein kinase (MAPK) family, JNK1 is a critical mediator of cellular responses to stress signals, playing a significant role in apoptosis, inflammation, and cell proliferation. Dysregulation of the JNK signaling pathway is implicated in various pathologies, including cancer. This compound exerts its biological activity by downregulating the expression of JNK1 and its phosphorylated form (p-JNK1). This inhibition leads to a subsequent reduction in the expression of the downstream transcription factors c-Jun and c-Fos, and a restoration of p53 tumor suppressor activity.[1] These application notes provide a comprehensive guide for the in vitro use of this compound for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the JNK1 signaling pathway. The binding of this compound to JNK1 prevents the phosphorylation and activation of the kinase. This targeted inhibition blocks the downstream signaling cascade, leading to reduced phosphorylation of c-Jun and consequently, a decrease in the expression of AP-1 transcription factor components, c-Jun and c-Fos. Furthermore, this compound has been observed to restore the activity of the p53 tumor suppressor protein.[1] This multi-faceted mechanism contributes to its potent antiproliferative effects in cancer cell lines, particularly in renal carcinoma and breast cancer.[1]
Data Presentation
The following tables summarize the key quantitative data for this compound and other relevant JNK inhibitors for comparative purposes.
Table 1: Kinase Inhibitory Activity of Selected JNK Inhibitors
| Compound | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| This compound (Compound 9e) | Data not available in public sources | Data not available in public sources | Data not available in public sources | Shaalan MM, et al. ACS Omega, 2024 |
| SP600125 | 40 | 40 | 90 | Selleck Chemicals |
| JNK-IN-7 | 1.5 | 2 | 0.7 | Selleck Chemicals |
| Bentamapimod (AS 602801) | 80 | 90 | 230 | MedChemExpress |
| DB07268 | 9 | Not Reported | Not Reported | MedChemExpress |
Table 2: Antiproliferative Activity of this compound (Compound 9e)
| Cell Line | Cancer Type | Growth Inhibition (%) |
| A498 | Renal Cancer | 97.91 |
| T-47D | Breast Cancer | 79.98 |
Data derived from the NCI-60 screen as reported by Shaalan MM, et al. ACS Omega, 2024.
Experimental Protocols
Herein, we provide detailed protocols for key in vitro experiments to characterize the activity of this compound.
Protocol 1: In Vitro JNK1 Kinase Assay (ADP-Glo™ Format)
This protocol is for determining the direct inhibitory effect of this compound on JNK1 enzymatic activity.
Materials:
-
Recombinant active JNK1 enzyme
-
ATF2 substrate
-
This compound (Compound 9e)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Reaction Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Assay Setup:
-
Add 1 µL of diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of JNK1 enzyme (e.g., 5 ng/µL) diluted in Kinase Reaction Buffer.
-
To initiate the reaction, add 2 µL of a substrate/ATP mixture (e.g., 0.2 µg/µL ATF2 substrate and 25 µM ATP) diluted in Kinase Reaction Buffer.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ATP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of JNK1 inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the antiproliferative effect of this compound on cancer cell lines.
Materials:
-
Renal (e.g., A498) or breast (e.g., T-47D) cancer cell lines
-
Complete cell culture medium
-
This compound (Compound 9e)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot Analysis of JNK Pathway Proteins
This protocol is for detecting the effect of this compound on the protein levels of JNK1, p-JNK, c-Jun, c-Fos, and p53.
Materials:
-
Cancer cell line of interest
-
This compound (Compound 9e)
-
JNK activator (e.g., Anisomycin or UV radiation) - optional
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against: JNK1, Phospho-JNK (Thr183/Tyr185), c-Jun, c-Fos, p53, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with desired concentrations of this compound for a specified time (e.g., 24 hours). If investigating inhibition of activation, pre-treat with the inhibitor before stimulating with a JNK activator.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
SDS-PAGE and Western Blot:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the signal using an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Visualizations
The following diagrams illustrate the JNK1 signaling pathway, the mechanism of action of this compound, and a typical experimental workflow.
References
Application Notes and Protocols for JNK-1-IN-3 In Vivo Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to stress signals, including inflammation, apoptosis, and cellular proliferation. The JNK family comprises three main isoforms: JNK1, JNK2, and JNK3. JNK1 is ubiquitously expressed and has been implicated in a variety of diseases, including cancer, metabolic disorders, and inflammatory conditions. Its role in promoting cell survival and proliferation in certain cancer types has made it an attractive target for therapeutic intervention.
JNK-1-IN-3 is a research compound identified as a JNK1 inhibitor.[1] It has been shown to downregulate the expression of JNK1 and its phosphorylated active form, leading to a reduction in the expression of downstream targets such as c-Jun and c-Fos.[1] Furthermore, this compound has been observed to restore the activity of the tumor suppressor protein p53, contributing to its potent antiproliferative effects in renal and breast cancer cell lines.[1]
These application notes provide a comprehensive guide for the in vivo experimental design using this compound, drawing upon its known mechanism of action and general protocols for in vivo studies with other JNK inhibitors due to the limited publicly available in vivo data for this specific compound.
Mechanism of Action
This compound exerts its biological effects by inhibiting the JNK1 signaling pathway. This pathway is a multi-tiered kinase cascade that is activated by various stress stimuli. Upon activation, a series of phosphorylation events lead to the activation of JNK1. Activated JNK1 then phosphorylates a range of substrate proteins, including the transcription factor c-Jun. Phosphorylation of c-Jun enhances its stability and transcriptional activity, leading to the expression of genes involved in cell proliferation, survival, and inflammation. By inhibiting JNK1, this compound disrupts this signaling cascade, leading to decreased c-Jun and c-Fos expression and a restoration of p53 activity, ultimately resulting in anti-proliferative effects.[1]
References
Application Notes: Probing JNK Pathway Inhibition with JNK-IN-3 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular stress responses, inflammation, and apoptosis.[1] Its dysregulation is implicated in various diseases, making it a key target for therapeutic development. This document provides a comprehensive protocol for assessing the efficacy of a specific inhibitor, JNK-IN-3, on the JNK pathway in a cellular context. We detail a robust method for stimulating JNK phosphorylation (p-JNK) using the potent activator Anisomycin and subsequently measuring the inhibitory effect of JNK-IN-3 through quantitative western blotting.[2] This protocol covers cell culture and treatment, protein extraction, immunoblotting, and data analysis, providing a reliable framework for evaluating JNK-targeted compounds.
Background: The JNK Signaling Cascade and Inhibition
The JNK pathway is a tiered kinase cascade activated by environmental stressors and inflammatory cytokines.[3] This cascade involves a MAP Kinase Kinase Kinase (MAP3K) activating a MAP Kinase Kinase (MKK4 or MKK7), which in turn dually phosphorylates JNK at specific threonine and tyrosine residues (Thr183/Tyr185) to activate it.[3][4] Activated JNK then translocates to the nucleus to phosphorylate various transcription factors, including c-Jun, thereby regulating gene expression related to apoptosis, inflammation, and cell proliferation.[2][5]
JNK inhibitors are valuable tools for dissecting this pathway and hold therapeutic promise.[1] JNK-IN-3 is a selective inhibitor of JNK isoforms, with its highest potency towards JNK3 (IC₅₀ = 4.1 nM), followed by JNK2 (IC₅₀ = 44.0 nM) and JNK1 (IC₅₀ = 147.8 nM).[6] By blocking the kinase activity of JNK, these inhibitors prevent the downstream signaling events, which can be effectively quantified by measuring the reduction in JNK phosphorylation.
Caption: JNK signaling cascade and the inhibitory action of JNK-IN-3.
Experimental Protocol
This protocol is designed to assess the inhibition of Anisomycin-induced JNK phosphorylation by JNK-IN-3.
Materials and Reagents
-
Cell Line: HeLa, HEK293, or other suitable cell line.
-
Inhibitor: JNK-IN-3 (Stock solution in DMSO, e.g., 10 mM).
-
Activator: Anisomycin (Stock solution in DMSO, e.g., 10 mg/mL).
-
Buffers and Solutions:
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Modified RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate. Store at 4°C.[3]
-
Crucial: Immediately before use, supplement RIPA buffer with Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail.[2]
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer.
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. (Note: Avoid using milk for phospho-protein detection due to potential background from casein phosphoproteins).[3]
-
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-JNK (Thr183/Tyr185) (e.g., 1:1000 dilution).
-
Primary Antibody: Rabbit anti-total JNK (e.g., 1:1000 dilution).
-
Primary Antibody: Mouse anti-β-actin (Loading Control, e.g., 1:5000 dilution).
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG (e.g., 1:2000 dilution).
-
Secondary Antibody: HRP-conjugated Goat anti-Mouse IgG (e.g., 1:5000 dilution).
-
-
Equipment:
-
SDS-PAGE equipment and 10% polyacrylamide gels.
-
PVDF membranes (0.45 µm).
-
Western blot transfer system (wet or semi-dry).
-
Chemiluminescence imaging system.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Experimental Workflow
Caption: Overall workflow for Western blot analysis of p-JNK inhibition.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with the desired concentrations of JNK-IN-3 (e.g., 0, 1, 5, 10, 20 µM) or vehicle control (DMSO) for 2 hours.[6][7]
-
Stimulate the cells by adding Anisomycin to a final concentration of 10 µg/mL for 30 minutes to induce JNK phosphorylation.[3] Include a non-stimulated control group (DMSO vehicle only).
-
-
Protein Extraction:
-
After treatment, place plates on ice and aspirate the medium.
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold, supplemented RIPA Lysis Buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.[3]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.[2]
-
Transfer the clear supernatant to a new chilled tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.[3]
-
-
SDS-PAGE and Western Blotting:
-
Antibody Incubation and Detection:
-
Incubate the membrane with primary antibody (anti-p-JNK, anti-total JNK, or anti-β-actin) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.[2]
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.[3]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal with an imaging system.
-
Data Presentation and Analysis
The chemiluminescent signals should be quantified using densitometry software. To account for loading differences, the p-JNK signal should be normalized to the total JNK signal for each sample. The β-actin signal serves as an additional loading control.
Table 1: Illustrative Quantitative Data for JNK-IN-3 Inhibition
| Treatment Group | Anisomycin (10 µg/mL) | JNK-IN-3 (µM) | p-JNK Signal (Arbitrary Units) | Total JNK Signal (Arbitrary Units) | Normalized p-JNK / Total JNK Ratio | % Inhibition of p-JNK |
| Vehicle Control | - | 0 | 105 | 15,200 | 0.007 | - |
| Anisomycin Only | + | 0 | 14,850 | 15,100 | 0.983 | 0% |
| Anisomycin + JNK-IN-3 | + | 1 | 9,100 | 15,300 | 0.595 | 39.5% |
| Anisomycin + JNK-IN-3 | + | 5 | 4,550 | 14,950 | 0.304 | 69.1% |
| Anisomycin + JNK-IN-3 | + | 10 | 1,600 | 15,050 | 0.106 | 89.2% |
| Anisomycin + JNK-IN-3 | + | 20 | 450 | 15,250 | 0.029 | 97.0% |
% Inhibition is calculated relative to the "Anisomycin Only" condition after subtracting the baseline vehicle control signal.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No or Weak p-JNK Signal | Ineffective Anisomycin stimulation. Phosphatase activity during lysis. Insufficient primary antibody. | Confirm Anisomycin activity. Ensure fresh phosphatase inhibitors are added to ice-cold lysis buffer. Optimize primary antibody concentration and incubation time.[3] |
| High Background | Insufficient blocking. Antibody concentration too high. Insufficient washing. | Increase blocking time to 1.5-2 hours. Use 5% BSA for all antibody steps. Titrate primary and secondary antibodies. Increase the number and duration of washes.[3] |
| Inconsistent Loading Control | Pipetting errors during loading. Inaccurate protein quantification. | Use calibrated pipettes. Be meticulous during BCA assay and sample normalization. Re-run if necessary. |
| Multiple Non-Specific Bands | Protein degradation. Antibody is not specific. | Ensure protease inhibitors are always used and samples are kept cold. Use a different, validated antibody.[3] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Jnk-1-IN-3: Application Notes and Protocols for Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jnk-1-IN-3 is a potent and selective inhibitor of c-Jun N-terminal kinase 1 (JNK1). The JNK signaling pathway is a critical regulator of cellular processes, including stress responses, proliferation, and programmed cell death (apoptosis).[1][2][3][4] Depending on the cellular context and stimulus, JNK activation can have either pro-apoptotic or anti-apoptotic effects.[5] Inhibition of JNK signaling with small molecules like this compound provides a valuable tool to investigate the role of the JNK pathway in apoptosis and to evaluate its therapeutic potential in diseases characterized by dysregulated cell death, such as cancer.[1]
These application notes provide detailed protocols for assessing the apoptotic effects of this compound in cultured cells using established methodologies.
Mechanism of Action in Apoptosis
JNKs are activated by various stress stimuli and phosphorylate a range of downstream targets. In the context of apoptosis, JNK can promote cell death through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3][4]
-
Intrinsic Pathway: Activated JNK can translocate to the mitochondria and influence the function of Bcl-2 family proteins. It can phosphorylate and inhibit anti-apoptotic proteins like Bcl-2 and Bcl-xL, and activate pro-apoptotic BH3-only proteins like Bim and Bmf.[2][3][4][6] This leads to the activation of Bax and Bak, mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent caspase activation.[7][8][9]
-
Nuclear Events: JNK can also translocate to the nucleus and phosphorylate transcription factors such as c-Jun and p53.[1][2] This can lead to the upregulation of pro-apoptotic genes.
This compound, by inhibiting JNK1, is expected to modulate these downstream events, thereby affecting the apoptotic response of cells.
Key Apoptosis Assays
Several key assays can be employed to measure the induction of apoptosis following treatment with this compound. The choice of assay depends on the specific apoptotic event being investigated.
| Assay | Principle | Stage of Apoptosis Detected |
| Annexin V/Propidium Iodide (PI) Staining | Detects the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane (an early apoptotic event) and loss of membrane integrity (a late apoptotic/necrotic event). | Early to Late |
| Caspase-3 Activity Assay | Measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade. | Mid to Late |
| TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay | Detects DNA fragmentation, a hallmark of late-stage apoptosis. | Late |
| Western Blotting for Apoptosis-Related Proteins | Measures changes in the expression levels of key proteins involved in the apoptotic pathway (e.g., Bax, Bcl-2, cleaved PARP). | Varies |
| Cell Viability Assay (e.g., MTT, MTS) | Measures the metabolic activity of cells, which correlates with the number of viable cells. | Endpoint |
Experimental Protocols
The following are detailed protocols for performing key apoptosis assays to evaluate the effects of this compound.
Protocol 1: Annexin V/PI Staining by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours). Include a positive control for apoptosis if available.
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the culture medium. Wash the cells once with cold PBS. Detach the cells using a gentle non-enzymatic cell dissociation solution.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Staining:
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[10][11][12]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[10] Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained cells.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 2: Caspase-3 Activity Assay (Fluorometric or Colorimetric)
This assay quantifies the activity of the executioner caspase-3.
Materials:
-
Cells of interest
-
This compound
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and a caspase-3 substrate like DEVD-pNA or DEVD-AFC)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Cell Lysis:
-
Collect 1-5 x 10^6 cells per sample by centrifugation.
-
Resuspend the cell pellet in chilled cell lysis buffer provided in the kit.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).
-
Caspase-3 Assay:
-
Add 50-200 µg of protein from each cell lysate to a 96-well plate.[13]
-
Add 50 µL of 2X Reaction Buffer containing DTT to each well.[13]
-
Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA for colorimetric, DEVD-AFC for fluorometric).[13][14]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[13]
-
-
Measurement:
Data Analysis: Compare the caspase-3 activity in this compound-treated samples to the vehicle control.
Protocol 3: TUNEL Assay for DNA Fragmentation
The TUNEL assay detects DNA strand breaks, a hallmark of late-stage apoptosis.
Materials:
-
Cells cultured on coverslips or in a microplate
-
This compound
-
TUNEL Assay Kit (containing Fixation Solution, Permeabilization Solution, Equilibration Buffer, TdT Reaction Mix, and a fluorescently labeled dUTP)
-
Fluorescence microscope or flow cytometer
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips or in a 96-well plate and treat with this compound as described in Protocol 1.
-
Fixation and Permeabilization:
-
TUNEL Reaction:
-
Wash the cells twice with deionized water.
-
(Optional) Incubate the cells with Equilibration Buffer for 5-10 minutes.
-
Prepare the TdT reaction cocktail according to the kit manufacturer's instructions.
-
Add the TdT reaction cocktail to the cells and incubate for 60 minutes at 37°C in a humidified chamber.[15][16]
-
-
Staining and Visualization:
-
Stop the reaction by washing the cells with PBS.
-
If using an indirect detection method, follow the kit's instructions for antibody or streptavidin incubation.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Protocol 4: Western Blotting for Apoptosis-Related Proteins
This technique is used to measure changes in the levels of key proteins that regulate and execute apoptosis.
Materials:
-
Cells of interest
-
This compound
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-cleaved PARP, anti-phospho-c-Jun, anti-c-Jun, anti-p53)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting transfer system
-
Chemiluminescent substrate
Procedure:
-
Cell Culture, Treatment, and Lysis: Culture, treat, and lyse the cells as described in Protocol 2.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Expected Outcomes with this compound Treatment (in pro-apoptotic contexts):
-
Increased ratio of Bax to Bcl-2 expression.[17]
-
Increased levels of cleaved caspase-3 and cleaved PARP.
-
Decreased levels of phosphorylated c-Jun.
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Hypothetical Results of Annexin V/PI Staining after 24h Treatment with this compound
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle (DMSO) | 95 ± 2.1 | 3 ± 0.8 | 2 ± 0.5 |
| This compound (1 µM) | 90 ± 3.5 | 7 ± 1.2 | 3 ± 0.7 |
| This compound (10 µM) | 75 ± 4.2 | 18 ± 2.5 | 7 ± 1.1 |
| This compound (50 µM) | 40 ± 5.1 | 45 ± 3.8 | 15 ± 2.3 |
Table 2: Hypothetical Caspase-3 Activity after 24h Treatment with this compound
| Treatment | Relative Caspase-3 Activity (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 1.0 |
| This compound (1 µM) | 1.8 ± 0.2 |
| This compound (10 µM) | 4.5 ± 0.5 |
| This compound (50 µM) | 8.2 ± 0.9 |
Visualizations
Caption: JNK Signaling Pathway in Apoptosis.
Caption: Experimental Workflow for Apoptosis Assays.
References
- 1. This compound | Inhibitor | Anticancer | c-Jun&c-Fos | p53 | TargetMol [targetmol.com]
- 2. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genesandcancer.com [genesandcancer.com]
- 4. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmsl.cz [mmsl.cz]
- 6. Dual Role of JNK1-Mediated Phosphorylation of Bcl-2 in Autophagy and Apoptosis Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Bax Subfamily of Bcl2-Related Proteins Is Essential for Apoptotic Signal Transduction by c-Jun NH2-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JNK promotes Bax translocation to mitochondria through phosphorylation of 14-3-3 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JNK phosphorylation of Bim-related members of the Bcl2 family induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. abcam.com [abcam.com]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. clyte.tech [clyte.tech]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Optimal JNK-IN-3 Concentration in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1][2] The JNK signaling pathway is activated by various stress stimuli, including inflammatory cytokines, ultraviolet radiation, and changes in osmolarity.[3][4] Once activated, JNKs translocate to the nucleus and phosphorylate several transcription factors, most notably c-Jun, which is a component of the activator protein-1 (AP-1) transcription factor complex.[4][5] This signaling cascade plays a crucial role in regulating cellular processes such as proliferation, differentiation, survival, and apoptosis.[2][3] Dysregulation of the JNK pathway has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2][6]
JNK-IN-3 is a potent and selective inhibitor of JNK. As an irreversible inhibitor, it covalently binds to a cysteine residue in the ATP-binding site of JNK1, JNK2, and JNK3. This application note provides a comprehensive guide for researchers to determine the optimal concentration of JNK-IN-3 for use in cell culture experiments. The protocols outlined below will enable the user to establish a concentration that effectively inhibits the JNK signaling pathway while minimizing off-target effects and cytotoxicity.
JNK Signaling Pathway and Inhibition by JNK-IN-3
The JNK signaling cascade is a three-tiered system composed of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK), which is JNK itself.[7][8] Upon stimulation by stress signals, a MAP3K (e.g., ASK1, MEKK1) phosphorylates and activates a MAP2K (MKK4 or MKK7).[3][8] MKK4 and MKK7 then dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to its activation.[3][4] Activated JNK, in turn, phosphorylates a variety of downstream substrates, including transcription factors like c-Jun, ATF2, and Elk-1, as well as mitochondrial proteins such as Bim and Bad, thereby regulating gene expression and cellular fate.[3][5][9] JNK-IN-3 exerts its inhibitory effect by targeting the ATP-binding pocket of JNK, preventing the transfer of phosphate (B84403) to its substrates.
Caption: JNK Signaling Pathway and Point of Inhibition by JNK-IN-3.
Experimental Workflow for Determining Optimal Concentration
The determination of the optimal JNK-IN-3 concentration is a critical step to ensure specific and effective inhibition of the JNK pathway without inducing unwanted cellular toxicity. The following workflow outlines the key experimental stages.
Caption: Experimental Workflow for Optimal JNK-IN-3 Concentration.
Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the cells of interest in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a density that ensures they are in the exponential growth phase at the time of treatment.
-
JNK-IN-3 Preparation: Prepare a stock solution of JNK-IN-3 in dimethyl sulfoxide (B87167) (DMSO).[6] A typical stock concentration is 10 mM. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.[6][10]
-
Treatment: The following day, dilute the JNK-IN-3 stock solution in fresh culture medium to achieve the desired final concentrations. A common starting range is 0.01, 0.1, 1, 5, 10, 25, 50, and 100 µM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest JNK-IN-3 treatment.
-
Incubation: Incubate the cells with JNK-IN-3 for a predetermined period. The incubation time will depend on the specific experimental endpoint but is typically between 1 and 24 hours.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[11]
-
Cell Treatment: Seed cells in a 96-well plate and treat with the desired range of JNK-IN-3 concentrations as described in section 4.1.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the JNK-IN-3 concentration to determine the 50% cytotoxic concentration (CC50).
Western Blot Analysis for JNK Pathway Inhibition
Western blotting is used to detect the phosphorylation status of c-Jun, a direct downstream target of JNK, to assess the inhibitory activity of JNK-IN-3.[11]
-
Cell Lysis: After treatment with JNK-IN-3, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63 or Ser73) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total c-Jun, total JNK, and a loading control such as GAPDH or β-actin.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated c-Jun to total c-Jun for each treatment condition. Plot this ratio against the JNK-IN-3 concentration to determine the half-maximal inhibitory concentration (IC50).
JNK Kinase Activity Assay (Optional)
A direct in vitro kinase assay can provide a more quantitative measure of JNK inhibition.[4][12]
-
Immunoprecipitation: Immunoprecipitate JNK from cell lysates using a JNK-specific antibody and protein A/G-agarose beads.[12]
-
Kinase Reaction: Resuspend the immunoprecipitated JNK in a kinase assay buffer containing a recombinant c-Jun substrate and ATP.[12] Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Detection: The phosphorylation of c-Jun can be detected by Western blot using a phospho-c-Jun specific antibody as described in section 4.3 or by using a radioactive ATP isotope ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.[10] Alternatively, commercial ELISA-based JNK activity assay kits are available.[13][14]
Data Presentation
The quantitative data obtained from the experiments should be summarized in tables for clear comparison.
Table 1: Effect of JNK-IN-3 on Cell Viability
| JNK-IN-3 Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability (Relative to Control) |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 0.01 | 1.23 ± 0.07 | 98.4 |
| 0.1 | 1.20 ± 0.09 | 96.0 |
| 1 | 1.15 ± 0.06 | 92.0 |
| 5 | 1.05 ± 0.08 | 84.0 |
| 10 | 0.88 ± 0.05 | 70.4 |
| 25 | 0.63 ± 0.07 | 50.4 |
| 50 | 0.35 ± 0.04 | 28.0 |
| 100 | 0.15 ± 0.03 | 12.0 |
Table 2: Inhibition of c-Jun Phosphorylation by JNK-IN-3
| JNK-IN-3 Conc. (µM) | p-c-Jun / Total c-Jun Ratio (Mean ± SD) | % Inhibition of p-c-Jun |
| 0 (Vehicle) | 1.00 ± 0.12 | 0 |
| 0.01 | 0.95 ± 0.10 | 5 |
| 0.1 | 0.82 ± 0.09 | 18 |
| 1 | 0.55 ± 0.07 | 45 |
| 5 | 0.25 ± 0.05 | 75 |
| 10 | 0.10 ± 0.03 | 90 |
| 25 | 0.05 ± 0.02 | 95 |
| 50 | 0.04 ± 0.02 | 96 |
| 100 | 0.03 ± 0.01 | 97 |
Determining the Optimal Concentration
The optimal concentration of JNK-IN-3 is the range where it effectively inhibits JNK activity (low IC50 for p-c-Jun) with minimal impact on cell viability (high CC50). A therapeutic window can be established by comparing the dose-response curves for JNK inhibition and cytotoxicity. Ideally, the concentration chosen for subsequent experiments should result in significant inhibition of the target pathway (>80%) while maintaining high cell viability (>80%). Based on the example data above, a concentration range of 1-5 µM would be a suitable starting point for further investigation, as it provides substantial JNK inhibition with limited cytotoxicity.
Troubleshooting
-
No Inhibition Observed:
-
Inhibitor Activity: Confirm the integrity and activity of the JNK-IN-3 stock solution.
-
Cell Permeability: While JNK-IN-3 is cell-permeable, issues can arise in certain cell lines.
-
Assay Conditions: Ensure that the stimulation of the JNK pathway (if applicable) is robust.
-
-
High Cytotoxicity at Low Concentrations:
-
Off-Target Effects: The inhibitor may have off-target effects in the specific cell line being used.
-
DMSO Toxicity: Ensure the final DMSO concentration is low (typically ≤0.1%) and consistent across all treatments.[6]
-
-
Variability in Results:
-
Cell Health: Ensure cells are healthy and in the exponential growth phase.
-
Experimental Technique: Maintain consistency in cell seeding density, treatment times, and assay procedures.
-
By following these detailed application notes and protocols, researchers can confidently determine the optimal concentration of JNK-IN-3 for their specific cell culture system, leading to more reliable and reproducible experimental outcomes.
References
- 1. pnas.org [pnas.org]
- 2. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. stemcell.com [stemcell.com]
- 7. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. abcam.cn [abcam.cn]
- 13. Enzyme-linked immunosorbent assay for the measurement of JNK activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzyme-linked immunosorbent assay for the measurement of JNK activity in cell extracts. [folia.unifr.ch]
Application Notes and Protocols for JNK Inhibition in Mouse Models of Cancer
A Note on JNK-1-IN-3: While the c-Jun N-terminal kinase 1 (JNK1) inhibitor, this compound, has been identified as a compound that downregulates JNK1 and its phosphorylated form, reduces c-Jun and c-Fos expression, and restores p53 activity, detailed in vivo studies and established protocols for its administration in mouse models of cancer are not extensively documented in publicly available literature[1][2]. This compound has shown antiproliferative effects in renal and breast cancer cell lines[1][2].
Due to the limited availability of specific data for this compound, this document will provide a comprehensive overview of JNK inhibition in mouse cancer models using a well-characterized and potent covalent pan-JNK inhibitor, JNK-IN-8 , as a representative example. The principles, pathways, and experimental methodologies described herein are broadly applicable to the study of JNK inhibitors in cancer research.
Introduction to JNK Signaling in Cancer
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily[3]. The JNK signaling pathway is activated by various stress stimuli, including inflammatory cytokines, and plays a crucial role in regulating cellular processes such as proliferation, apoptosis, differentiation, and inflammation[3][4]. Dysregulation of the JNK pathway has been implicated in the development and progression of several types of cancer[5][6].
There are three main JNK isoforms: JNK1, JNK2, and JNK3. JNK1 and JNK2 are ubiquitously expressed, while JNK3 is predominantly found in the brain, heart, and testes[7]. In the context of cancer, the role of JNK signaling is complex and can be either pro-tumorigenic or tumor-suppressive depending on the cellular context and the specific JNK isoform involved[8]. Inhibition of JNK signaling has emerged as a potential therapeutic strategy for various cancers.
Mechanism of Action of JNK Inhibitors
JNK inhibitors, such as JNK-IN-8, are designed to block the activity of JNK proteins, thereby preventing the phosphorylation of their downstream targets, most notably the transcription factor c-Jun[9][10]. JNK-IN-8 is an irreversible inhibitor that covalently binds to a cysteine residue in the ATP-binding site of JNK1, JNK2, and JNK3, leading to potent and sustained inhibition of their kinase activity[9][11]. By inhibiting JNK, these compounds can modulate various cellular processes to exert their anti-cancer effects, including inducing apoptosis, inhibiting cell proliferation, and altering the tumor microenvironment[10][12].
JNK Signaling Pathway in Cancer
The following diagram illustrates a simplified JNK signaling pathway and its role in cancer, highlighting the point of intervention for JNK inhibitors.
Caption: Simplified JNK signaling cascade in cancer and the inhibitory action of JNK-IN-8.
Administration of JNK-IN-8 in Mouse Models of Cancer: Quantitative Data
The following table summarizes quantitative data from preclinical studies on the administration of JNK-IN-8 in various mouse models of cancer.
| Cancer Type | Mouse Model | JNK-IN-8 Dosage and Administration | Key Findings | Reference |
| Triple-Negative Breast Cancer (TNBC) | Syngeneic (E0771 cells in C57BL/6 mice) | 20 mg/kg, intraperitoneally (i.p.) | Significantly slowed tumor growth. | [12] |
| Triple-Negative Breast Cancer (TNBC) | Patient-Derived Xenograft (PDX) | 20 mg/kg, i.p. | Inhibited tumor growth; less than 50% of treated tumors reached 1000 mm³ by day 40 compared to 100% of vehicle-treated tumors. | [12] |
| Triple-Negative Breast Cancer (TNBC) | Syngeneic (4T1.2 cells in BALB/c mice) | Not specified | Suppressed tumor growth and lung metastasis. | [13] |
| Colorectal Cancer | Not specified | Not specified | Overcomes PD-L1-mediated resistance to chemotherapy. | [10] |
| B-cell Acute Lymphoblastic Leukemia | Not specified | Not specified | Slows leukemia progression. | [10] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Patient-Derived Xenograft (PDX) | Not specified | Enhances the efficacy of FOLFOX chemotherapy. | [14][15] |
Experimental Protocols for JNK-IN-8 Administration in Mouse Models
The following are detailed protocols for the preparation and administration of JNK-IN-8 in mouse models of cancer, based on published studies.
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model of Triple-Negative Breast Cancer
Objective: To evaluate the anti-tumor efficacy of JNK-IN-8 in a syngeneic mouse model of TNBC.
Materials:
-
JNK-IN-8 (powder)[10]
-
DMSO (Dimethyl sulfoxide)[10]
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Saline, sterile
-
E0771 mouse mammary tumor cells
-
Female C57BL/6 mice (6-8 weeks old)
-
Matrigel
-
Calipers
-
Syringes and needles for injection
Procedure:
-
Cell Culture and Implantation:
-
Culture E0771 cells in appropriate media.
-
On the day of implantation, harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Orthotopically inject 1.3 x 10^6 cells into the mammary fat pad of each C57BL/6 mouse[12].
-
-
Tumor Monitoring:
-
Monitor mice for tumor growth by palpation.
-
Once tumors become palpable (approximately 150 mm³), randomize mice into treatment and vehicle control groups[12].
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Preparation of JNK-IN-8 Formulation:
-
Prepare a stock solution of JNK-IN-8 in DMSO (e.g., 10 mM)[10].
-
For in vivo administration, prepare a fresh formulation daily. A common vehicle for intraperitoneal injection consists of DMSO, PEG300, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
To prepare the final solution, first dissolve the required amount of JNK-IN-8 from the stock solution in DMSO. Then, add PEG300 and mix well. Add Tween 80 and mix, and finally add saline to the desired final volume.
-
-
Administration of JNK-IN-8:
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting for target engagement).
-
Analyze tumor growth curves to determine the efficacy of JNK-IN-8.
-
Experimental Workflow Diagram
Caption: Workflow for an in vivo efficacy study of JNK-IN-8 in a syngeneic mouse cancer model.
Conclusion
Inhibition of the JNK signaling pathway represents a promising therapeutic avenue for various cancers. While specific in vivo data for this compound is currently limited, the extensive research on other JNK inhibitors like JNK-IN-8 provides a strong foundation for designing and conducting preclinical studies. The protocols and data presented here offer a detailed guide for researchers and drug development professionals interested in exploring the therapeutic potential of JNK inhibition in mouse models of cancer. It is crucial to tailor experimental designs, including the choice of mouse model, dosage, and administration route, to the specific research question and the characteristics of the cancer type being investigated.
References
- 1. This compound | Inhibitor | Anticancer | c-Jun&c-Fos | p53 | TargetMol [targetmol.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. JNK1+2+3 Polyclonal Antibody (BS-2592R) [thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Identification of the JNK-Active Triple-Negative Breast Cancer Cluster Associated With an Immunosuppressive Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 15. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Target Engagement of JNK-1-IN-3 in Cellular Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Jun N-terminal kinases (JNKs) are key members of the mitogen-activated protein kinase (MAPK) family, playing a pivotal role in cellular responses to stress stimuli such as inflammatory cytokines, ultraviolet radiation, and osmotic shock.[1] The JNK signaling cascade is implicated in a variety of cellular processes including apoptosis, inflammation, and cell differentiation. Dysregulation of this pathway is associated with numerous diseases, making JNKs attractive therapeutic targets. JNK-1-IN-3 is a potent inhibitor of JNK1 that has been shown to downregulate both JNK1 and its phosphorylated active form.[2] Furthermore, it reduces the expression of downstream transcription factors c-Jun and c-Fos and restores the activity of the tumor suppressor p53.[2]
These application notes provide detailed protocols for assessing the target engagement of this compound in a cellular context. Three widely adopted methodologies are presented: Western Blotting for monitoring downstream pathway modulation, Cellular Thermal Shift Assay (CETSA) for direct target binding, and NanoBRET™ Target Engagement Assays for quantitative intracellular affinity determination.
JNK Signaling Pathway
The JNK signaling pathway is a tiered kinase cascade initiated by various stress signals. These signals are transduced through a series of upstream kinases, ultimately leading to the phosphorylation and activation of JNK. Activated JNK then phosphorylates a range of downstream substrates, including the transcription factor c-Jun, which in turn modulates the expression of genes involved in critical cellular processes.
Data Presentation: Quantifying Target Engagement
The following tables provide examples of how to present quantitative data for JNK inhibitor target engagement.
Disclaimer: Specific cellular IC50, EC50, and thermal shift values for this compound are not publicly available. The data presented below is for the well-characterized JNK inhibitors SP600125 and BI-78D3 and should be used for illustrative purposes only to guide data presentation.
Table 1: Cellular Potency of JNK Inhibitors in Functional Assays
| Compound | Assay Type | Cell Line | Stimulus | Readout | Cellular IC50/EC50 | Reference |
| SP600125 | Western Blot | Jurkat T cells | PMA/Ionomycin | Phospho-c-Jun | 5-10 µM | [3][4] |
| BI-78D3 | LanthaScreen™ | HEK293 | TNF-α | Phospho-c-Jun (GFP-tagged) | 12.4 µM | [5][6] |
| This compound | [User's Data] | [User's Cell Line] | [User's Stimulus] | [User's Readout] | [User's Value] |
Table 2: Direct Target Engagement of JNK Inhibitors in Cellular Assays
| Compound | Assay Type | Cell Line | Principle | Parameter | Value | Reference |
| Example Data | CETSA | [User's Cell Line] | Ligand-induced thermal stabilization | ΔTm (°C) | [User's Value] | |
| Example Data | NanoBRET™ | HEK293 | Competitive displacement of a fluorescent tracer | Apparent Cellular Affinity (IC50) | [User's Value] | |
| This compound | [User's Assay] | [User's Cell Line] | [Assay Principle] | [User's Parameter] | [User's Value] |
Experimental Protocols
Western Blotting for JNK Pathway Inhibition
This protocol details the steps to assess the inhibitory effect of this compound on the phosphorylation of the JNK substrate, c-Jun.
Materials:
-
Cell culture medium and supplements
-
This compound
-
JNK pathway activator (e.g., Anisomycin, UV-C)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with a JNK pathway activator (e.g., 25 µg/mL Anisomycin for 30 minutes) to induce JNK phosphorylation. Include non-stimulated and vehicle-treated controls.
-
-
Cell Lysis:
-
Place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal and the loading control.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.
Materials:
-
Intact cells
-
This compound or vehicle control (DMSO)
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Western blotting reagents and equipment (as described above)
Procedure:
-
Cell Treatment:
-
Treat cultured cells with this compound or vehicle for a specified time.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures for 3 minutes.
-
Include an unheated control.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge to pellet aggregated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Detection:
-
Analyze the amount of soluble JNK1 in the supernatant by Western blotting.
-
-
Data Analysis:
-
Plot the amount of soluble JNK1 as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a NanoLuc® luciferase-tagged kinase in living cells.[7]
Materials:
-
HEK293 cells
-
JNK1-NanoLuc® Fusion Vector
-
Transfection reagent
-
96-well assay plates
-
This compound
-
NanoBRET™ Tracer and Dilution Buffer
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Luminometer capable of measuring BRET
Procedure:
-
Transfection:
-
Transfect HEK293 cells with the JNK1-NanoLuc® Fusion Vector.
-
-
Cell Seeding:
-
Seed the transfected cells into 96-well plates.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Add the test compound and the NanoBRET™ tracer to the cells.
-
-
Incubation:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Substrate Addition:
-
Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.
-
-
BRET Measurement:
-
Measure the BRET signal on a luminometer.
-
-
Data Analysis:
-
Plot the BRET ratio against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value, which represents the apparent cellular affinity.[7]
-
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the cellular target engagement of this compound. By employing a combination of methods that measure downstream pathway modulation (Western Blotting) and direct target binding (CETSA and NanoBRET™), researchers can gain a comprehensive understanding of the inhibitor's mechanism of action in a physiologically relevant context. This multi-faceted approach is crucial for the confident progression of this compound in drug discovery and development programs.
References
- 1. scispace.com [scispace.com]
- 2. Covalent JNK inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Jnk-1-IN-3 not showing expected inhibition
Welcome to the technical support center for Jnk-1-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Understanding this compound
This compound is a known inhibitor of c-Jun N-terminal kinase 1 (JNK1). Its mechanism of action involves the downregulation of JNK1 and its phosphorylated form (p-JNK1)[1]. This inhibition subsequently affects downstream signaling pathways, leading to a reduction in the expression of transcription factors c-Jun and c-Fos, and the restoration of p53 activity[1]. This compound has demonstrated potent anti-proliferative effects in renal carcinoma and breast cancer cell lines[1].
JNK Signaling Pathway Overview
The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade that responds to various stress stimuli, including inflammatory cytokines, ultraviolet (UV) radiation, and oxidative stress. This pathway plays a pivotal role in regulating cellular processes such as apoptosis, inflammation, and cell differentiation. The core of the JNK signaling cascade is a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (JNK). Upon activation, JNK phosphorylates a range of downstream targets, most notably the transcription factor c-Jun, which then modulates the expression of genes involved in diverse cellular responses.
Figure 1: Simplified JNK signaling pathway and the point of inhibition by this compound.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 80 mg/mL (217.18 mM); sonication may be required to achieve full dissolution[1].
-
Stock Solutions: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can lead to degradation, aliquot the stock solution into smaller, single-use volumes.
-
Storage:
Q2: What is a typical starting concentration for a cell-based assay?
A2: While the optimal concentration is cell-line and assay-dependent, a common starting point for many kinase inhibitors is in the range of 1-10 µM. It is highly recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental conditions. For cell-based experiments, it is advisable to prepare a stock solution that is at least 1000 times more concentrated than the final working solution to minimize the final DMSO concentration in your culture media[1].
Q3: I am not observing the expected inhibition of JNK phosphorylation in my Western blot. What could be the issue?
A3: Several factors could contribute to a lack of observed inhibition. Consider the following troubleshooting steps:
-
Inhibitor Integrity:
-
Degradation: Ensure the inhibitor has been stored correctly and has not undergone excessive freeze-thaw cycles.
-
Solubility: After diluting the DMSO stock into your aqueous cell culture media, visually inspect for any precipitation. If the inhibitor comes out of solution, its effective concentration will be reduced.
-
-
Experimental Conditions:
-
Incubation Time: The pre-incubation time with this compound before cell stimulation may be insufficient. A typical pre-incubation time is 1-2 hours.
-
Cell Permeability: While many small molecule inhibitors are cell-permeable, issues with cellular uptake can occur.
-
Stimulation: Confirm that your positive control (stimulated cells without inhibitor) shows a robust increase in JNK phosphorylation.
-
-
Western Blotting Technique:
-
Antibody Quality: Ensure your primary antibodies for both phosphorylated JNK (p-JNK) and total JNK are validated and working correctly.
-
Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.
-
Phosphatase Activity: Always use phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target proteins.
-
Troubleshooting Guides
Biochemical Kinase Assays
Problem: this compound is not showing the expected inhibition of JNK1 activity in an in vitro kinase assay.
| Potential Cause | Troubleshooting Step |
| Incorrect ATP Concentration | For ATP-competitive inhibitors, a high ATP concentration in the assay can outcompete the inhibitor. Try performing the assay with an ATP concentration at or near the Km value for JNK1. |
| Inhibitor Solubility | Ensure this compound is fully dissolved in the assay buffer. The final DMSO concentration should typically be kept below 1%. |
| Enzyme Activity | Confirm the activity of your recombinant JNK1 enzyme using a known potent JNK inhibitor as a positive control. |
| Incorrect Buffer Conditions | Verify the pH, salt concentration, and necessary co-factors in your kinase assay buffer are optimal for JNK1 activity. |
| Insufficient Incubation Time | Pre-incubate this compound with the JNK1 enzyme for a sufficient period (e.g., 15-30 minutes) before adding ATP to initiate the reaction. |
Cell-Based Assays (e.g., Western Blot for p-JNK)
Problem: No reduction in p-JNK levels is observed after treating cells with this compound and a JNK-activating stimulus.
Figure 2: Troubleshooting flowchart for lack of this compound activity in cell-based assays.
Experimental Protocols
General Protocol for Western Blot Analysis of JNK Inhibition
This protocol provides a general framework for assessing the efficacy of this compound in a cellular context. Optimization of cell type, stimulus, and antibody concentrations will be necessary.
1. Cell Culture and Treatment: a. Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment. b. (Optional) Starve cells in serum-free media for 4-6 hours to reduce basal signaling. c. Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours. d. Stimulate the cells with a known JNK activator (e.g., Anisomycin at 10-25 µg/mL for 30 minutes, or UV-C irradiation). Include an unstimulated control group.
2. Cell Lysis: a. Place culture dishes on ice and wash cells twice with ice-cold PBS. b. Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA or Bradford assay. b. Normalize all samples to the same protein concentration with lysis buffer. c. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
4. SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-40 µg) per well of an SDS-PAGE gel. b. Perform electrophoresis to separate the proteins. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Recommended primary antibodies include:
- Phospho-JNK (Thr183/Tyr185)
- Total JNK
- Phospho-c-Jun (Ser63 or Ser73)
- Total c-Jun
- A loading control (e.g., GAPDH, β-actin) f. Wash the membrane three times for 10 minutes each with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis: a. Prepare and apply an enhanced chemiluminescence (ECL) substrate. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities. Normalize the phospho-protein signal to the corresponding total protein signal.
Figure 3: General experimental workflow for assessing this compound inhibition by Western blot.
Quantitative Data Summary
| Inhibitor | Target(s) | IC50 (Biochemical Assay) | IC50 (Cell-Based Assay) | Selectivity Notes |
| This compound | JNK1[1] | Data not available | Data not available | Potent anti-proliferative activity in renal and breast cancer cells[1]. |
| SP600125 | JNK1, JNK2, JNK3 | 40-90 nM | Varies | Known to have off-target effects on other kinases[2]. |
| Bentamapimod (AS602801) | JNK1, JNK2, JNK3 | 80 nM (JNK1), 90 nM (JNK2), 230 nM (JNK3) | Data not available | Orally active JNK inhibitor[3]. |
| CC-401 | JNK1, JNK2, JNK3 | ~135.7 nM (PIM2) | Data not available | >40-fold selectivity over p38, ERK, IKK2, PKC, Lck, and ZAP70[2]. |
Note: IC50 values can vary significantly between biochemical and cell-based assays due to factors like cell permeability, off-target effects, and ATP concentration in the cellular environment[4]. It is crucial to determine these values under your specific experimental conditions.
References
Technical Support Center: JNK-1-IN-3 In Vivo Dosing & Optimization
Welcome to the technical support center for JNK-1-IN-3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of this compound for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific inhibitor of c-Jun N-terminal kinase 1 (JNK1).[1][2] It functions by downregulating the levels of both total JNK1 and its activated, phosphorylated form (p-JNK1).[1][2] By inhibiting JNK1, it subsequently reduces the expression of downstream transcription factors c-Jun and c-Fos and can restore the activity of the tumor suppressor protein p53.[1][2] JNKs are stress-activated protein kinases involved in cellular processes like apoptosis, inflammation, and cell proliferation.[3][4][5]
Q2: What is a recommended starting dose for this compound in a mouse model?
A2: As of late 2025, specific published in vivo dosing studies for this compound are not widely available. However, based on dosages used for other small molecule JNK inhibitors in mice, a starting dose range of 25-100 mg/kg can be proposed for initial dose-finding studies. For example, the pan-JNK inhibitor SP600125 has been administered at 100 mg/kg daily by oral gavage in mice, while another inhibitor, CC-401, was used at 25 mg/kg via intraperitoneal injection.[6][7] It is critical to perform a pilot study to determine the optimal and tolerable dose for your specific animal model and disease context.
Q3: What is the most appropriate route of administration for this compound?
A3: The most common routes for administering small molecule kinase inhibitors like this compound in animal models are oral gavage (p.o.) and intraperitoneal (i.p.) injection.[6][8][9] The choice depends on the compound's formulation, its pharmacokinetic properties (e.g., oral bioavailability), and the desired dosing regimen. An oral gavage formulation may be suitable for daily dosing schedules, while i.p. injection can ensure more direct systemic exposure.
Q4: How should I formulate this compound for in vivo administration?
A4: this compound is soluble in DMSO.[2] For in vivo use, a stock solution in DMSO should be further diluted in a vehicle suitable for animal administration to minimize toxicity. A common formulation for oral gavage of hydrophobic compounds involves a multi-component vehicle. A recommended starting formulation is a suspension or solution using a combination of solvents and surfactants, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline .[10] Always prepare fresh working solutions and ensure homogeneity (e.g., by vortexing or sonicating) before administration.[2]
Q5: How can I confirm that this compound is hitting its target in vivo?
A5: Target engagement can be verified by measuring the phosphorylation of JNK's primary substrate, c-Jun. After treating the animals with this compound and collecting tissue samples (e.g., tumor, liver, brain) at a relevant time point post-dose, you can perform a Western blot analysis to measure the levels of phosphorylated c-Jun (p-c-Jun) relative to total c-Jun. A significant reduction in the p-c-Jun/c-Jun ratio in the treated group compared to the vehicle control group indicates successful target inhibition.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No therapeutic effect observed | 1. Suboptimal Dosage: The administered dose may be too low to achieve a therapeutic concentration at the target site. 2. Poor Bioavailability: The compound may not be well absorbed or may be rapidly metabolized. 3. Timing of Dosing/Analysis: The therapeutic window may be narrow, or tissue collection may not align with peak compound exposure or pharmacodynamic effect. 4. Model Resistance: The specific animal model or cell line may have redundant signaling pathways or may not be dependent on JNK1 signaling. | 1. Conduct a Dose-Escalation Study: Start with a low dose (e.g., 25 mg/kg) and escalate until a therapeutic effect is observed or signs of toxicity appear. Include a pharmacodynamic (PD) marker analysis (e.g., p-c-Jun) at each dose level to correlate target inhibition with efficacy. 2. Optimize Formulation/Route: If oral bioavailability is suspected to be low, try an intraperitoneal (i.p.) injection. Consider using formulation enhancers. Perform a basic pharmacokinetic (PK) study to measure plasma and tissue concentrations of this compound. 3. Perform a Time-Course Experiment: Administer a single dose and collect tissues at various time points (e.g., 2, 6, 12, 24 hours) to determine the optimal time for observing the maximum pharmacodynamic effect. 4. Confirm JNK1 Pathway Activation: Before starting the in vivo study, confirm that the JNK1 pathway (i.e., phosphorylated JNK and c-Jun) is activated in your disease model compared to healthy controls. |
| Toxicity or Adverse Effects (e.g., weight loss, lethargy) | 1. Dose is too high. 2. Vehicle Toxicity: Solvents like DMSO can be toxic at high concentrations. 3. Off-Target Effects: The inhibitor may be affecting other kinases or cellular processes. 4. JNK1 Inhibition in Healthy Tissues: JNK1 plays physiological roles, and its inhibition may have unintended consequences.[11] | 1. Reduce the Dose: Lower the dose to a level that is well-tolerated while still showing target engagement. Consider a less frequent dosing schedule. 2. Optimize Vehicle Formulation: Ensure the final concentration of DMSO is low (typically <10%). Test a vehicle-only control group to rule out vehicle-induced toxicity. 3. Assess Specificity: While this compound is reported to be specific, consider in vitro kinase profiling if off-target effects are suspected. The distinct roles of JNK1 (often pro-apoptotic) and JNK2 (often pro-survival) mean that a JNK1-specific inhibitor should have a different biological outcome than a pan-JNK inhibitor.[12][13] 4. Monitor Animal Health Closely: Regularly monitor body weight, food/water intake, and general behavior. Perform baseline and end-of-study blood work (CBC/chemistry panel) and histology on major organs (liver, kidney) to assess toxicity. |
| Inconsistent Results Between Experiments | 1. Formulation Inconsistency: The compound may not be fully dissolved or may be precipitating out of solution, leading to variable dosing. 2. Variability in Animal Handling: Differences in gavage technique or injection site can affect absorption. 3. Biological Variability: Inherent differences between animals or batches of animals. | 1. Standardize Formulation Preparation: Always follow a strict SOP for making the formulation. Ensure the compound is fully in solution or that suspensions are homogenous and well-mixed immediately before dosing each animal. 2. Ensure Consistent Dosing Technique: Ensure all personnel are properly trained and consistent in their administration technique. 3. Increase Group Size: A larger number of animals per group can help overcome individual biological variability. Randomize animals into treatment groups. |
Data Summary Tables
Table 1: In Vivo Dosages of Representative JNK Inhibitors (for reference)
| Inhibitor | Target(s) | Animal Model | Dose | Route | Study Context | Reference |
| SP600125 | Pan-JNK | Mouse | 100 mg/kg, daily | p.o. | Chronic Lymphocytic Leukemia | [6] |
| JNK-IN-5A | JNK | Rat | 30, 100, 300 mg/kg, daily | p.o. | Toxicology Study | [4] |
| CC-401 | JNK | Mouse | 25 mg/kg, every 3 days | i.p. | Colon Cancer Xenograft | [7] |
| SR-3306 | Pan-JNK | Mouse | Not specified (daily i.p.) | i.p. | Diet-Induced Obesity | [14] |
| ASO-JNK1 | JNK1 | Mouse | 25 mg/kg, twice weekly | i.p. | Steatohepatitis | [8] |
Experimental Protocols
Protocol 1: Recommended Formulation for Oral Gavage
This protocol is adapted from standard practices for formulating hydrophobic small molecules for in vivo rodent studies.[10]
-
Preparation of Vehicle:
-
In a sterile tube, combine the vehicle components in the following ratio:
-
40% Polyethylene glycol 300 (PEG300)
-
5% Tween-80
-
45% Saline (0.9% NaCl)
-
10% Dimethyl sulfoxide (B87167) (DMSO)
-
-
Vortex thoroughly until a clear, homogenous solution is formed.
-
-
Formulation of this compound:
-
Calculate the required amount of this compound based on the desired final concentration and the mean body weight of the animals. (e.g., for a 50 mg/kg dose in a 25g mouse with a 100 µL gavage volume, the final concentration is 12.5 mg/mL).
-
Weigh the this compound powder and place it in a sterile tube.
-
Add the DMSO component of the vehicle first and vortex/sonicate until the compound is fully dissolved.
-
Add the remaining vehicle components (PEG300, Tween-80, Saline) and vortex thoroughly to create a final solution or a fine, homogenous suspension.
-
-
Administration:
-
Before dosing each animal, vortex the formulation vigorously to ensure homogeneity, especially if it is a suspension.
-
Administer the formulation via oral gavage using an appropriate gauge feeding needle. A typical gavage volume for a mouse is 5-10 mL/kg.
-
Protocol 2: Western Blot for p-c-Jun (Pharmacodynamic Marker)
-
Tissue Collection and Lysis:
-
Euthanize animals at the predetermined time point after the final dose.
-
Rapidly excise the tissue of interest (e.g., tumor, liver) and snap-freeze in liquid nitrogen or place immediately in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Homogenize the tissue and clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated c-Jun (Ser63 or Ser73).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL detection reagent.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody for total c-Jun and a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software. Calculate the ratio of p-c-Jun to total c-Jun for each sample. A decrease in this ratio in this compound treated animals compared to vehicle controls indicates target engagement.
-
Visualizations
Caption: Simplified JNK1 signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for in vivo dosage optimization of this compound.
Caption: Troubleshooting decision tree for lack of therapeutic effect with this compound.
References
- 1. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNK-1-IN-3_TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. Multi-tissue network analysis reveals the effect of JNK inhibition on dietary sucrose-induced metabolic dysfunction in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Liver Full of JNK: Signaling in Regulation of Cell Function and Disease Pathogenesis, and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JNK1 inhibitors target distal B cell receptor signaling and overcome BTK-inhibitor resistance in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of JNK Sensitizes Hypoxic Colon Cancer Cells to DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Effects of JNK1 and JNK2 Inhibition on Murine Steatohepatitis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intraperitoneal injection of JNK-specific inhibitor SP600125 inhibits the expression of presenilin-1 and Notch signaling in mouse brain without induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cJun NH2-terminal kinase 1 (JNK1): roles in metabolic regulation of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Knockout of c-Jun N-terminal kinases 1, 2 or 3 isoforms induces behavioural changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological Inhibition of c-Jun N-terminal Kinase Reduces Food Intake and Sensitizes Leptin's Anorectic Signaling Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
Jnk-1-IN-3 off-target effects investigation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers utilizing the JNK1 inhibitor, JNK-1-IN-3. The following content is designed to address specific issues that may arise during experimentation and to provide a deeper understanding of the inhibitor's characteristics and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of c-Jun N-terminal kinase 1 (JNK1). Its primary mechanism of action is the downregulation of JNK1 and its phosphorylated, active form (p-JNK1). By inhibiting JNK1, it subsequently reduces the expression of downstream transcription factors c-Jun and c-Fos and can lead to the restoration of p53 activity.[1] this compound has demonstrated antiproliferative effects in renal and breast cancer cell lines.[1]
Q2: What are the potential off-target effects of this compound?
A2: While a comprehensive public kinome scan for this compound is not available, off-target effects are common for kinase inhibitors due to the conserved nature of the ATP-binding pocket.[2] Based on data from other JNK inhibitors, such as SP600125 and JNK-IN-8, potential off-target kinases could include other members of the MAPK family, as well as unrelated kinases.[3][4] It is crucial to experimentally determine the off-target profile of this compound in your specific experimental system.
Q3: How can I experimentally validate the on-target and off-target effects of this compound in my cells?
A3: A multi-pronged approach is recommended:
-
Western Blotting: To confirm on-target engagement, you can perform a western blot to measure the levels of phosphorylated JNK (p-JNK) and its downstream target, phosphorylated c-Jun (p-c-Jun), following treatment with this compound. A decrease in the phosphorylation of these proteins indicates target engagement.
-
Kinome Profiling: To identify potential off-targets, a kinome-wide selectivity screen (e.g., using a commercial service) can be performed. This will provide data on the inhibitory activity of this compound against a large panel of kinases.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to confirm direct binding of this compound to JNK1 in a cellular context.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent or no inhibition of JNK1 activity | 1. Compound Instability: this compound may be degrading in your experimental conditions.2. Incorrect Concentration: The concentration of this compound may be too low to effectively inhibit JNK1.3. Cellular Efflux: The compound may be actively transported out of the cells. | 1. Prepare fresh stock solutions of this compound for each experiment. Protect from light if necessary.2. Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) in your cell line.3. Co-treat with an inhibitor of common efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) to see if inhibition is restored. | 1. Consistent and reproducible inhibition of JNK1 phosphorylation.2. A clear dose-dependent inhibition of p-JNK1.3. Enhanced inhibition of JNK1 activity in the presence of an efflux pump inhibitor. |
| Unexpected cellular phenotype not explained by JNK1 inhibition | 1. Off-target Effects: this compound may be inhibiting other kinases, leading to the observed phenotype.2. Activation of Compensatory Pathways: Inhibition of the JNK pathway may lead to the upregulation of other signaling pathways. | 1. Perform a kinome scan to identify potential off-target kinases. Validate key off-targets using western blotting for their respective phosphoproteins.2. Use phospho-kinase antibody arrays to identify activated compensatory pathways. | 1. Identification of specific off-target kinases that may be responsible for the observed phenotype.2. A better understanding of the cellular response to JNK1 inhibition and potential strategies for co-targeting compensatory pathways. |
| High levels of cytotoxicity | 1. On-target Toxicity: Inhibition of JNK1 itself may be toxic to your specific cell type.2. Off-target Toxicity: The cytotoxicity may be due to the inhibition of an essential off-target kinase. | 1. Perform a rescue experiment by overexpressing a JNK1 mutant that is resistant to this compound. If cytotoxicity is rescued, it is likely an on-target effect.2. Compare the cytotoxic profile of this compound with other JNK inhibitors that have different off-target profiles. | 1. Determination of whether the observed cytotoxicity is a direct result of JNK1 inhibition.2. Identification of a potential off-target kinase responsible for the cytotoxic effects. |
Quantitative Data Summary
Disclaimer: The following table provides a representative summary of potential off-target effects for a JNK1 inhibitor, based on publicly available data for other JNK inhibitors. A specific kinome scan for this compound is required for accurate off-target assessment.
| Target | Inhibitor Class | IC50 / Kd (nM) | Selectivity Notes |
| JNK1 | On-Target | < 50 | Primary target |
| JNK2 | On-Target | < 50 | Often co-inhibited with JNK1 |
| JNK3 | On-Target | < 100 | Often co-inhibited with JNK1 |
| p38α | Off-Target | > 1000 | A closely related MAPK; high selectivity is desirable. |
| ERK1/2 | Off-Target | > 1000 | Other members of the MAPK family. |
| CDK2 | Off-Target | Variable | Cell cycle kinase; off-target inhibition can lead to cell cycle arrest. |
| GSK3β | Off-Target | Variable | Involved in multiple signaling pathways. |
| Other Kinases | Off-Target | Variable | A broad kinome screen is necessary for comprehensive profiling. |
Experimental Protocols
Protocol 1: Western Blot Analysis of JNK Pathway Inhibition
Objective: To determine the effect of this compound on the phosphorylation of JNK and its downstream substrate, c-Jun.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound (or vehicle control) for 1-2 hours. Stimulate the JNK pathway by treating cells with a known activator (e.g., anisomycin (B549157) or UV-C irradiation) for the appropriate time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-JNK (Thr183/Tyr185), total JNK, p-c-Jun (Ser63), and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the relative levels of protein phosphorylation.
Protocol 2: Kinome Profiling for Off-Target Identification
Objective: To identify the kinase selectivity profile of this compound.
Methodology:
-
Compound Submission: Provide a sample of this compound to a commercial kinase profiling service.
-
Assay Format: The service will typically perform a competition binding assay (e.g., KiNativ, KINOMEscan) where this compound competes with a labeled ligand for binding to a large panel of recombinant human kinases.
-
Data Analysis: The results are usually provided as a percentage of control or dissociation constant (Kd) for each kinase. This data is used to generate a selectivity profile and identify potential off-targets.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to JNK1 within intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release soluble proteins.
-
Separation of Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Protein Analysis: Analyze the supernatant (containing soluble proteins) by western blot using an antibody specific for JNK1. An increase in the amount of soluble JNK1 at higher temperatures in the presence of this compound indicates target engagement and stabilization.
Visualizations
Caption: The JNK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis of JNK pathway inhibition.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
improving Jnk-1-IN-3 stability in aqueous solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing JNK-1-IN-3 in your research. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common challenges related to the stability of this inhibitor in aqueous solutions, ensuring the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a potent inhibitor of c-Jun N-terminal kinase 1 (JNK1).[1] As a small molecule inhibitor, it is crucial to handle it correctly to ensure its stability and activity.
| Property | Value |
| Molecular Formula | C₁₉H₁₇FN₄O₃ |
| Molecular Weight | 368.36 g/mol |
| Primary Target | c-Jun N-terminal kinase 1 (JNK1) |
Q2: How should I prepare a stock solution of this compound?
Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (B87167) (DMSO).
-
Recommended Solvent: DMSO
-
Solubility in DMSO: Up to 80 mg/mL (217.18 mM). Sonication may be required to fully dissolve the compound.[1]
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve your desired stock concentration.
-
Vortex the vial for several minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.
-
Q3: How should I store the solid compound and my DMSO stock solution?
Proper storage is critical to maintain the integrity of this compound.
| Form | Storage Condition | Recommended Duration | Rationale |
| Solid (Powder) | -20°C, desiccated | Up to 3 years[1] | Prevents degradation from moisture and heat. |
| DMSO Stock Solution | -80°C | Up to 1 year[1] | Minimizes degradation and solvent evaporation. |
| DMSO Stock Solution | -20°C | Up to 1 month | Suitable for short-term storage of working stocks. |
Best Practice: To avoid repeated freeze-thaw cycles, which can introduce moisture and lead to compound degradation or precipitation, it is highly recommended to aliquot your DMSO stock solution into single-use volumes.
Q4: My this compound precipitates when I dilute my DMSO stock into aqueous buffer. What should I do?
This is a common issue known as "precipitation upon dilution" and occurs when the concentration of this compound exceeds its solubility limit in the final aqueous medium. The low percentage of DMSO in the final solution is often not sufficient to keep the hydrophobic compound dissolved.
Immediate Troubleshooting Steps:
-
Lower the Final Concentration: This is the most direct way to avoid precipitation.
-
Optimize Dilution: Instead of a single large dilution, perform serial dilutions. You can also try pre-diluting the DMSO stock in a small volume of serum-containing media before adding it to the final volume, as proteins in the serum can sometimes help stabilize the compound.
-
Visually Inspect: Always check your final solution for any visible precipitate before adding it to your experimental system.
Troubleshooting Guide: Stability in Aqueous Solutions
This guide provides a systematic approach to addressing stability and solubility issues with this compound in your experiments.
| Symptom | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer (e.g., PBS, cell culture media). | The kinetic solubility of the compound in the aqueous buffer has been exceeded. | - Lower the final concentration of the inhibitor.- Add a surfactant (e.g., 0.01% Tween-20) to the aqueous buffer.- Perform a serial dilution of the DMSO stock into the aqueous buffer to determine the solubility limit. |
| Solution becomes cloudy over time during an experiment. | The compound is slowly precipitating out of solution. This can be due to temperature changes or interactions with other components in the assay medium. | - Maintain a constant temperature throughout the experiment.- If possible, reduce the incubation time.- Re-evaluate the composition of your assay buffer for any components that might be promoting precipitation. |
| Inconsistent results in cell-based assays. | Poor solubility can lead to an inaccurate effective concentration of the inhibitor. | - Visually inspect your assay plates for any signs of precipitation before and after the experiment.- Perform a solubility test in your specific cell culture medium. |
| Loss of inhibitor potency over time in a biological assay. | The compound is degrading in the aqueous solution. | - Prepare fresh dilutions from a frozen stock solution for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.- Perform a stability study in your assay buffer to determine the rate of degradation (see Experimental Protocol below). |
| Appearance of new peaks in HPLC analysis of the compound. | The compound is degrading into one or more new chemical entities. | - Store the solid compound and stock solutions under the recommended conditions (protected from light, moisture, and extreme temperatures).- If degradation is observed in a specific solvent, try a different solvent for your stock solution. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffer
This protocol provides a method to determine the stability of this compound in your specific aqueous buffer over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
HPLC-UV or LC-MS/MS system
-
Temperature-controlled incubator
Procedure:
-
Prepare Solution: Dilute the this compound stock solution to a final working concentration in your desired aqueous buffer (e.g., 10 µM in PBS).
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot of the solution and analyze it using a validated HPLC-UV or LC-MS/MS method to determine the initial peak area of this compound.
-
Incubate: Store the remaining solution under your desired experimental conditions (e.g., room temperature, 37°C).
-
Time-Point Analysis: At various time points (e.g., 2, 4, 8, 24, 48 hours), take another aliquot of the solution and analyze it by HPLC-UV or LC-MS/MS.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at T=0. A decrease in the peak area indicates degradation. The percentage of compound remaining can be calculated as: (Peak Area at T=x / Peak Area at T=0) * 100
Visualizations
JNK1 Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[2][3][4][5][6][7] this compound specifically targets JNK1, a key component of this pathway.
Troubleshooting Workflow for Aqueous Stability Issues
This workflow provides a logical sequence of steps to diagnose and resolve common issues with this compound in aqueous solutions.
References
- 1. This compound | Inhibitor | Anticancer | c-Jun&c-Fos | p53 | TargetMol [targetmol.com]
- 2. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Jnk-1-IN-3 Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Jnk-1-IN-3 in Western Blotting experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your Western Blotting experiments with this compound.
Question: Why am I seeing no decrease or a weak decrease in phospho-JNK signal after treatment with this compound?
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Ineffective JNK Activation | Before treating with this compound, ensure your positive control for JNK activation (e.g., Anisomycin, UV radiation) is effectively inducing JNK phosphorylation (p-JNK).[1] Run a time-course and dose-response experiment for your activator to determine the optimal stimulation conditions. |
| Suboptimal Inhibitor Concentration | The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) to determine the optimal inhibitory concentration for your specific cell type.[1] |
| Incorrect Inhibitor Treatment Time | The time required for this compound to inhibit JNK phosphorylation can vary. A pre-incubation time of 1-2 hours is often a good starting point, but this may need to be optimized.[1] |
| Phosphatase Activity | Phosphatases in your cell lysate can dephosphorylate p-JNK, masking the effect of the inhibitor. Always use a lysis buffer supplemented with fresh protease and phosphatase inhibitors.[2][3] Keep samples on ice or at 4°C throughout the lysis procedure.[1] |
| Insufficient Protein Loaded | A low amount of total protein loaded on the gel can make it difficult to detect changes in p-JNK levels. Aim to load at least 20-40 µg of total protein per lane.[1][3] |
| Primary Antibody Issues | The primary antibody against p-JNK may not be optimal. Ensure you are using an antibody validated for Western Blotting. You may need to optimize the antibody concentration and incubation time.[2] |
Question: I'm observing high background on my Western Blot, obscuring the JNK and p-JNK bands.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Insufficient Blocking | Increase the blocking time to 1.5-2 hours at room temperature or perform blocking overnight at 4°C.[4] Consider switching your blocking agent. While 5% non-fat dry milk is common, 5% Bovine Serum Albumin (BSA) in TBST can sometimes reduce background.[2][3] |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to increased background. Titrate your antibodies to find the optimal concentration that provides a strong signal with low background.[2] |
| Inadequate Washing | Increase the number and/or duration of your wash steps after primary and secondary antibody incubations to remove unbound antibodies.[2] Using a wash buffer containing a detergent like Tween 20 (e.g., TBST) is recommended.[4] |
| Contaminated Buffers | Ensure all your buffers are freshly made and filtered to prevent microbial growth, which can cause speckles and high background.[5] |
Question: My Western Blot shows multiple non-specific bands in addition to the expected JNK/p-JNK bands.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Non-specific Antibody Binding | The primary antibody may be cross-reacting with other proteins. Use a different, validated antibody for JNK or p-JNK.[2] Ensure the antibody is specific for the intended isoform if applicable. |
| Protein Degradation | Degradation of your target protein can lead to the appearance of lower molecular weight bands. Always use fresh samples and consistently add protease inhibitors to your lysis buffer.[3][6] |
| Post-Translational Modifications | JNK proteins can undergo other post-translational modifications besides phosphorylation, which can cause shifts in their apparent molecular weight.[6] Consult resources like UniProt to check for known modifications of your target protein. |
| Excessive Protein Loading | Loading too much protein can lead to aggregation and the appearance of non-specific bands. Try reducing the amount of protein loaded per lane.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
While specific information on this compound is limited in the provided search results, it is described as a JNK inhibitor. Generally, JNK inhibitors act by binding to the JNK protein and preventing its kinase activity, thereby blocking the phosphorylation of its downstream targets like c-Jun.[1][2][7] Many small molecule JNK inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase.[1][2] Some JNK inhibitors can be irreversible, forming a covalent bond with a cysteine residue in the kinase.[8]
Q2: Which antibodies should I use for my this compound Western Blot experiment?
It is crucial to use antibodies that are specific for the proteins of interest. You will need:
-
A primary antibody that detects phosphorylated JNK (p-JNK). Look for antibodies that recognize phosphorylation at the Thr183 and Tyr185 residues.[2]
-
A primary antibody that detects total JNK. This is essential for normalizing the p-JNK signal and ensuring that changes in p-JNK are not due to changes in the total amount of JNK protein.
-
A loading control antibody, such as anti-β-actin or anti-GAPDH, to ensure equal protein loading across all lanes.[9]
-
An appropriate HRP-conjugated secondary antibody that recognizes the host species of your primary antibodies.[1]
Q3: How should I set up my experimental controls when using this compound?
A well-designed experiment with proper controls is critical for interpreting your results. Key controls include:
-
Untreated Control: Cells that have not been treated with a JNK activator or this compound. This provides the basal level of JNK phosphorylation.
-
Activator-only Control: Cells treated only with the JNK activator (e.g., Anisomycin). This is your positive control to show that the JNK pathway can be stimulated in your system.[1]
-
Inhibitor-only Control: Cells treated only with this compound. This helps to assess any non-specific effects of the inhibitor on its own.
-
Activator + Inhibitor: Cells pre-treated with this compound and then stimulated with the JNK activator. This is your main experimental group to assess the inhibitory effect of this compound.
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO). This controls for any effects of the solvent on the cells.[1]
Experimental Protocols
Detailed Methodology for a this compound Western Blot Experiment
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.[1]
-
If necessary, starve cells in a serum-free medium for 4-6 hours before treatment to reduce basal signaling.[1]
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.[1]
-
Stimulate the cells with a JNK pathway activator (e.g., 25 µg/mL Anisomycin for 30 minutes) to induce JNK phosphorylation.[1] Include a non-stimulated control group.[1]
-
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[1]
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each dish.[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate on ice for 30 minutes, vortexing occasionally.[1]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[1]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[1]
-
-
Sample Preparation:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.[1]
-
Run the gel until the dye front reaches the bottom.[1]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody (e.g., anti-p-JNK, anti-JNK, or a loading control antibody) at the recommended dilution overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
-
Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.[1]
-
Capture the chemiluminescent signal using an imaging system.[1]
-
Quantify the band intensities using image analysis software. Normalize the intensity of the phospho-protein bands to their respective total protein bands and then to the loading control.
-
Visualizations
Caption: Simplified JNK signaling pathway and the inhibitory action of this compound.
Caption: General workflow for Western Blot analysis of this compound efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. assaygenie.com [assaygenie.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 8. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming JNK Inhibitor Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to JNK inhibitors in cancer cell lines. The information is tailored for scientists and drug development professionals to diagnose and overcome experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is JNK-IN-8 and how does it work?
A1: JNK-IN-8 is a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNKs).[1] It works by covalently binding to a cysteine residue within the ATP-binding pocket of JNK isoforms (JNK1, JNK2, and JNK3), thereby preventing ATP from binding and inhibiting kinase activity.[2] By inhibiting JNK, JNK-IN-8 can block the phosphorylation of downstream targets like c-Jun, which are involved in cellular processes such as proliferation, apoptosis, and inflammation.[3][4]
Q2: My cancer cells are showing resistance to JNK-IN-8. What are the common mechanisms of resistance?
A2: Resistance to JNK inhibitors can arise through several mechanisms:
-
Activation of Pro-survival Signaling Pathways: Cancer cells can compensate for JNK inhibition by upregulating alternative survival pathways. Commonly implicated pathways include the PI3K/Akt/mTOR and NF-κB signaling cascades, which promote cell survival and proliferation.[5][6]
-
Upregulation of Anti-Apoptotic Proteins: Resistant cells may increase the expression of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1). These proteins prevent the induction of apoptosis, a key mechanism of action for many anti-cancer agents.[5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) and ABCG2, can actively pump the JNK inhibitor out of the cell, reducing its intracellular concentration and efficacy.[7]
-
Isoform Switching or Redundancy: JNK1 and JNK2 can have opposing roles in cell survival and apoptosis.[2] Cells might adapt by altering the expression or activity of different JNK isoforms to promote survival.
-
Activation of Pro-survival Autophagy: JNK signaling can induce autophagy, a cellular process that can either promote cell death or survival. In some contexts, JNK inhibitor-resistant cells may utilize autophagy as a survival mechanism.[5]
Q3: How can I confirm that the JNK pathway is being effectively inhibited in my experiments?
A3: To confirm target engagement, you should perform a Western blot to assess the phosphorylation status of JNK's direct downstream target, c-Jun. A significant decrease in the levels of phosphorylated c-Jun (p-c-Jun) at Ser63/73 upon treatment with the JNK inhibitor indicates effective pathway inhibition. It is also good practice to check the total levels of JNK and c-Jun to ensure that the changes are not due to overall protein degradation.
Troubleshooting Guides
Problem 1: No significant decrease in cell viability after JNK-IN-8 treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Inhibitor Concentration | Determine the IC50 value of JNK-IN-8 in your specific cell line using a dose-response experiment. Published IC50 values can vary significantly between cell lines. |
| Acquired Resistance | Investigate the potential resistance mechanisms outlined in FAQ A2. Analyze the activation status of key survival pathways (e.g., p-Akt, NF-κB) and the expression of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) and drug efflux pumps (e.g., MDR1) via Western blotting or qPCR. |
| Incorrect Experimental Conditions | Ensure proper cell health and seeding density. Optimize treatment duration. A time-course experiment (e.g., 24, 48, 72 hours) can determine the optimal endpoint for observing effects on cell viability. |
| Inhibitor Instability | Prepare fresh stock solutions of JNK-IN-8 and store them under the recommended conditions (typically -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
Problem 2: Phospho-c-Jun levels do not decrease after JNK-IN-8 treatment.
| Possible Cause | Suggested Solution |
| Insufficient Inhibitor Concentration or Incubation Time | Increase the concentration of JNK-IN-8 and/or the incubation time. Perform a time-course and dose-response experiment to determine the optimal conditions for inhibiting c-Jun phosphorylation in your cell line. |
| Technical Issues with Western Blot | Verify the quality of your antibodies and the integrity of your protein lysates. Ensure efficient protein transfer and use appropriate blocking and antibody incubation conditions. Include positive and negative controls. |
| Alternative Kinases Phosphorylating c-Jun | While JNK is the primary kinase for c-Jun, other kinases might contribute to its phosphorylation in certain contexts. However, this is less likely to be the primary reason for a complete lack of inhibition. |
Quantitative Data Summary
The following tables provide representative data on the efficacy of JNK inhibitors in sensitive versus resistant cancer cell lines. Note that these are example values, and results will vary depending on the specific cell line and experimental conditions.
Table 1: Example IC50 Values for a JNK Inhibitor in Sensitive and Resistant Ovarian Cancer Cell Lines
| Cell Line | Phenotype | JNK Inhibitor IC50 (µM) |
| A2780 | Cisplatin-Sensitive | 15.8 |
| A2780/CP70 | Cisplatin-Resistant | 25.2 |
Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[8]
Table 2: Example Modulation of Protein Expression in JNK Inhibitor-Resistant Cells
| Protein | Change in Resistant Cells | Implication |
| p-Akt (Ser473) | Increased | Activation of the PI3K/Akt survival pathway. |
| NF-κB (p65) | Increased nuclear translocation | Activation of pro-survival gene transcription. |
| Bcl-2 | Upregulated | Inhibition of apoptosis. |
| Mcl-1 | Upregulated | Inhibition of apoptosis. |
| MDR1 (P-glycoprotein) | Upregulated | Increased drug efflux. |
This table summarizes common molecular changes observed in cells resistant to JNK inhibitors.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of a JNK inhibitor on cancer cells.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
JNK inhibitor (e.g., JNK-IN-8)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of the JNK inhibitor in complete medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is used to detect changes in protein expression and phosphorylation in response to JNK inhibitor treatment.
Materials:
-
Cell culture dishes
-
JNK inhibitor and any desired stimulants (e.g., Anisomycin)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-c-Jun, anti-c-Jun, anti-p-Akt, anti-Akt, anti-Bcl-2, anti-MDR1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with the JNK inhibitor at the desired concentrations and time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathways and Experimental Workflows
Caption: Canonical JNK signaling pathway and the point of inhibition by JNK-IN-8.
Caption: Key signaling pathways involved in acquired resistance to JNK inhibitors.
Caption: A logical workflow for troubleshooting JNK inhibitor resistance in cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Taking out the JNK: A window of opportunity to improve cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Navigating JNK-1-IN-3 Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing JNK-1-IN-3, a potent JNK1 inhibitor with significant antiproliferative activity against renal carcinoma and breast cancer cell lines.[1] This guide addresses common challenges in experimental variability and reproducibility through detailed troubleshooting FAQs and standardized protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that may arise during experimentation with this compound, offering potential causes and solutions to enhance reproducibility.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 Values in Cell-Based Assays | Cell Line Variability: Different cell lines possess unique genetic backgrounds, proliferation rates, and expression levels of JNK isoforms and their downstream targets. | - Characterize the JNK signaling pathway in your specific cell line. - Establish a baseline for JNK1 expression and activity. - Always compare results within the same cell line and passage number range. |
| Cell Density and Confluency: Cell-to-cell contact can influence signaling pathways, including the JNK pathway. | - Standardize seeding density and ensure consistent confluency at the time of treatment. - Report the confluency percentage along with your results. | |
| Serum Concentration: Serum contains growth factors that can activate parallel signaling pathways, potentially masking the effects of this compound. | - Optimize and maintain a consistent serum concentration throughout your experiments. - Consider serum starvation prior to stimulation if appropriate for your experimental design. | |
| Inhibitor Stability and Solubility: this compound, like many small molecules, may have limited stability and solubility in aqueous culture media, leading to a decrease in effective concentration over time.[2] | - Prepare fresh stock solutions in DMSO and aliquot for single use to avoid freeze-thaw cycles.[2] - Do not exceed the recommended final DMSO concentration (typically <0.1%) in your culture medium. - Visually inspect for any precipitation after dilution into aqueous buffer.[3] - For longer experiments, consider replenishing the inhibitor at appropriate intervals. | |
| Variability in Western Blot Results for Phospho-JNK | Ineffective Cell Stimulation: Insufficient activation of the JNK pathway will result in a weak or absent phospho-JNK signal. | - Optimize the concentration and duration of the stimulus (e.g., anisomycin, UV-C, cytokines). - Include a positive control for JNK activation in every experiment. |
| Protein Degradation or Dephosphorylation: Phosphatases in the cell lysate can rapidly dephosphorylate JNK, while proteases can degrade the protein. | - Use a lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors. - Keep samples on ice or at 4°C throughout the lysis and clarification process. | |
| Antibody Performance: The quality and specificity of the primary antibody against phospho-JNK are critical. | - Validate your phospho-specific antibody using appropriate controls (e.g., stimulated vs. unstimulated lysates, phosphatase-treated lysates). - Optimize antibody dilution to maximize signal-to-noise ratio. | |
| Loading Inconsistencies: Uneven protein loading across lanes will lead to inaccurate quantification. | - Perform a total protein quantification assay (e.g., BCA) and load equal amounts of protein per lane. - Normalize the phospho-JNK signal to total JNK or a housekeeping protein like β-actin or GAPDH.[4] | |
| Lack of Inhibition in In Vitro Kinase Assays | High ATP Concentration: this compound is an ATP-competitive inhibitor. High concentrations of ATP in the assay can outcompete the inhibitor for binding to the kinase. | - Determine the Km of ATP for JNK1 in your assay system. - Perform kinase assays with an ATP concentration at or near its Km value for more comparable IC50 data. |
| Enzyme Concentration and Activity: The concentration and specific activity of the recombinant JNK1 enzyme can vary between batches and suppliers. | - Use a consistent concentration of a well-validated JNK1 enzyme. - Include a known potent JNK inhibitor (e.g., SP600125) as a positive control for inhibition. | |
| Incorrect Assay Buffer Conditions: pH, ionic strength, and the presence of detergents can all affect enzyme activity and inhibitor binding. | - Use the recommended assay buffer for your specific JNK1 enzyme. - Ensure all components are properly thawed and mixed. | |
| Potential Off-Target Effects | Kinase Selectivity: While designed as a JNK1 inhibitor, cross-reactivity with other kinases, particularly other MAPKs, is possible. Many kinase inhibitors are known to have off-target effects.[5] | - If observing unexpected phenotypes, consider performing a kinase panel screen to determine the selectivity profile of this compound. - Use a secondary, structurally distinct JNK inhibitor to confirm that the observed effects are on-target. - Use genetic approaches like siRNA or CRISPR to validate that the phenotype is JNK1-dependent. |
Quantitative Data Summary
Currently, publicly available quantitative data on the experimental variability of this compound is limited. The following table summarizes the known activity of this compound (also referred to as compound 9e). Researchers are encouraged to establish their own baseline data for their specific experimental systems.
| Compound | Target Pathway | Assay System | Result | Reference |
| This compound (Compound 9e) | JNK1 | NCI-60 Human Cancer Cell Line Screen | High growth inhibition against most of the 60 cell lines. | [6] |
| This compound (Compound 9e) | JNK1, p-JNK1, c-Jun, c-Fos, p53 | In vivo Ehrlich ascites carcinoma solid tumor model | Downregulated JNK1 and phosphorylated JNK1, reduced c-Jun and c-Fos expression, and restored p53 activity. | [1][6] |
Key Experimental Protocols
Reproducibility in research is contingent on detailed and standardized methodologies. Below are protocols for key experiments involving this compound.
Protocol 1: Cell-Based JNK Phosphorylation Assay (Western Blot)
This protocol details the steps to assess the inhibitory effect of this compound on the phosphorylation of JNK in a cellular context.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
JNK pathway activator (e.g., Anisomycin, UV-C)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total JNK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Pre-treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 1-2 hours).
-
Stimulate the cells with a JNK activator for the optimized duration. Include a non-stimulated control.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for total JNK.
-
Protocol 2: In Vitro JNK1 Kinase Assay
This protocol is for determining the direct inhibitory effect of this compound on the enzymatic activity of recombinant JNK1.
Materials:
-
Active recombinant JNK1 enzyme
-
JNK1 substrate (e.g., ATF2 or c-Jun fusion protein)
-
This compound
-
Kinase assay buffer
-
ATP (at a concentration near the Km for JNK1)
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (or similar)
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 96-well plate, add the JNK1 enzyme, the substrate, and the diluted this compound or vehicle control.
-
Pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for the specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay reagents according to the manufacturer's protocol. The luminescent signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizing Key Pathways and Workflows
To further aid in experimental design and troubleshooting, the following diagrams illustrate the JNK signaling pathway, a typical experimental workflow for inhibitor testing, and a logical troubleshooting decision tree.
Caption: The JNK1 signaling cascade and the point of inhibition by this compound.
Caption: A standard workflow for evaluating this compound in cell-based assays.
References
- 1. This compound | Inhibitor | Anticancer | c-Jun&c-Fos | p53 | TargetMol [targetmol.com]
- 2. stemcell.com [stemcell.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Conflicting evidence for the role of JNK as a target in breast cancer cell proliferation: Comparisons between pharmacological inhibition and selective shRNA knockdown approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
issues with Jnk-1-IN-3 solubility in media
Welcome to the technical support center for JNK-1-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this inhibitor, with a particular focus on solubility issues in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of c-Jun N-terminal kinase 1 (JNK1). It functions by downregulating both JNK1 and its phosphorylated form, which in turn reduces the expression of downstream targets like c-Jun and c-Fos.[1] This inhibition can restore the activity of tumor suppressor proteins such as p53.[1] The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade and is involved in various cellular processes, including stress responses, proliferation, and apoptosis.[2][3][4]
Q2: What is the primary solvent for dissolving this compound?
A2: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.
Q3: My this compound precipitates immediately when I add it to my cell culture medium. Why is this happening?
A3: This is a common issue known as "crashing out" and occurs because this compound, like many small molecule inhibitors, is hydrophobic and has poor solubility in aqueous solutions like cell culture media.[5] While it dissolves well in DMSO, the rapid dilution into the aqueous medium causes the compound to exceed its solubility limit and precipitate.[5]
Q4: I observed precipitation in my culture media hours after adding this compound. What could be the cause?
A4: Delayed precipitation can be due to several factors, including temperature fluctuations (e.g., removing the plate from the incubator for extended periods), changes in media pH over time, or interactions with components in the media. The stability of the compound in the aqueous environment of the culture medium can also be a factor.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to resolving precipitation issues with this compound in your cell culture experiments.
Issue 1: Immediate Precipitation Upon Dilution
Root Cause: The concentration of this compound exceeds its solubility limit in the aqueous cell culture medium upon dilution from a concentrated DMSO stock.
Solutions:
-
Optimize Final DMSO Concentration: While aiming for the lowest possible final DMSO concentration to minimize cytotoxicity (typically <0.5%), a slightly higher, well-tolerated concentration may be necessary to maintain solubility. Always include a vehicle control with the identical final DMSO concentration in your experiments.[5]
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, perform a serial dilution. First, create an intermediate dilution of the this compound stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of media.[5][6]
-
Enhance Mixing: Add the inhibitor stock solution dropwise to the pre-warmed media while gently vortexing or swirling. This promotes rapid and even dispersal, preventing localized high concentrations that are prone to precipitation.[5]
-
Lower Stock Concentration: Consider preparing a less concentrated stock solution in DMSO. This will require adding a larger volume to your media, which may help if the issue is "solvent shock" from a very high concentration.
Issue 2: Delayed Precipitation in Culture
Root Cause: The compound's stability in the aqueous media is limited, or environmental changes are causing it to fall out of solution over time.
Solutions:
-
Maintain Stable Temperature: Use a heated stage on your microscope if you need to observe the cells for extended periods outside the incubator. Minimize the time that culture plates are at room temperature.
-
Use Buffered Media: Employ a well-buffered culture medium, such as one containing HEPES, to maintain a stable pH.
-
Serum Considerations: If working in serum-free conditions, consider whether a low percentage of serum (e.g., 1-2%) is permissible for your experiment. Serum proteins can sometimes help to solubilize hydrophobic compounds.
-
Fresh Media Preparation: Prepare the this compound-containing media fresh for each experiment and add it to the cells promptly.
Quantitative Data Summary
The following table summarizes the solubility information for this compound.
| Parameter | Value | Source |
| Molecular Weight | 368.36 g/mol | [1] |
| Solubility in DMSO | 80 mg/mL (217.18 mM) | [1] |
| Recommended Storage | Powder: -20°C for 3 years | [1] |
| In solvent: -80°C for 1 year | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent: this compound powder, anhydrous (water-free) DMSO.
-
Procedure:
-
To prepare a 10 mM stock solution, add 271.47 µL of DMSO to 1 mg of this compound powder (MW: 368.36 g/mol ).
-
Vortex thoroughly to ensure the compound is completely dissolved. If necessary, sonication in a water bath for a short period can aid dissolution.[1]
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.[1]
-
Protocol 2: Preparation of Working Solution in Cell Culture Media
-
Reagents: Prepared this compound stock solution (e.g., 10 mM in DMSO), complete cell culture medium.
-
Procedure:
-
Pre-warm the complete cell culture medium to 37°C.
-
Stepwise Dilution:
-
Prepare an intermediate dilution of the this compound stock solution in a small volume of the pre-warmed medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in a small volume of media to get a 100 µM intermediate solution.
-
Add the intermediate solution to the final volume of culture media. For instance, add 100 µL of the 100 µM intermediate solution to 900 µL of media to get a final volume of 1 mL with a 10 µM concentration of this compound.
-
-
Mixing: Add the stock or intermediate solution to the media while gently vortexing or swirling to ensure rapid and uniform mixing.
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells. The solution should be clear.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.
-
Visualizations
Caption: The JNK signaling pathway is activated by various stress stimuli, leading to a kinase cascade that results in the phosphorylation of transcription factors like c-Jun, ultimately regulating cellular processes such as apoptosis and proliferation. This compound acts as an inhibitor of JNK1.
Caption: A systematic workflow for troubleshooting this compound precipitation in cell culture media, addressing both immediate and delayed precipitation issues.
References
Technical Support Center: Interpreting Unexpected Results with JNK Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using JNK inhibitors, with a focus on JNK-1-IN-3 and the covalent inhibitor class represented by compounds like JNK-IN-8.
Troubleshooting Guide: Unexpected Experimental Outcomes
Unexpected results are not uncommon in experimental biology. This guide provides a structured approach to troubleshooting when your results with a JNK inhibitor deviate from the expected outcome.
Problem 1: No effect on JNK signaling (e.g., c-Jun phosphorylation is not inhibited).
| Possible Cause | Troubleshooting Steps |
| Inactive Compound | - Verify Storage: Ensure the inhibitor was stored correctly (e.g., this compound powder at -20°C for up to 3 years). - Fresh Dilution: Prepare fresh working solutions from a stock solution. For this compound, a stock solution in DMSO can be stored at -80°C for up to one year.[1] - Confirm Purity: If possible, verify the purity of the inhibitor lot. |
| Assay Conditions | - ATP Concentration: For ATP-competitive inhibitors, high ATP concentrations in your assay can outcompete the inhibitor. Consider using an ATP concentration close to the Km of the JNK isoform. - Enzyme Concentration: Ensure the kinase concentration is appropriate. High enzyme levels may require higher inhibitor concentrations. - Incubation Time: A short pre-incubation time may be insufficient for the inhibitor to bind the kinase. Try increasing the pre-incubation period. |
| Cellular Context | - Cell Permeability: While many small molecules are cell-permeable, uptake can be an issue in certain cell lines. - Compound Stability: The inhibitor may be unstable in your cell culture medium. Test its stability by incubating it in the medium for the duration of your experiment and then assessing its activity in a biochemical assay. - Efflux Pumps: Some cell lines have high levels of efflux pumps that can remove the inhibitor from the cell. |
Problem 2: Effects observed are inconsistent with JNK inhibition (e.g., unexpected changes in other signaling pathways).
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | - Review Selectivity Data: Examine the kinase selectivity profile of your inhibitor. For example, some JNK inhibitors may also affect other kinases. - Use a Secondary Inhibitor: Confirm your phenotype with a structurally different JNK inhibitor that has a distinct off-target profile. - Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to deplete the specific JNK isoform(s) and see if this recapitulates the inhibitor's effect. |
| Paradoxical Pathway Activation | - Feedback Loops: Inhibition of JNK may lead to the activation of compensatory signaling pathways. For instance, JNK signaling can be part of complex feedback loops that regulate other pathways like Akt. - Scaffold Protein Interactions: JNK inhibitors can sometimes disrupt protein-protein interactions mediated by scaffold proteins, leading to unforeseen consequences. |
| Cellular Stress Response | - Compound-Induced Stress: The inhibitor itself or the solvent (e.g., DMSO) at high concentrations might be inducing a stress response that activates other pathways. Include a vehicle-only control. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is described as a JNK1 inhibitor.[1] It is a reversible inhibitor. Its mechanism of action involves downregulating JNK1 and phosphorylated JNK1, which in turn reduces the expression of c-Jun and c-Fos and restores p53 activity.[1]
Q2: What are covalent JNK inhibitors and how do they differ from reversible inhibitors?
A2: Covalent JNK inhibitors, such as JNK-IN-8, form a permanent covalent bond with a specific, conserved cysteine residue within the JNK protein.[2][3][4] This leads to irreversible inhibition. Reversible inhibitors, in contrast, bind non-covalently to the kinase and their binding is in equilibrium.
Q3: Are JNK inhibitors isoform-specific?
A3: The specificity of JNK inhibitors varies. JNK1 and JNK2 are ubiquitously expressed, while JNK3 is primarily found in the brain, heart, and testes.[5]
-
This compound is reported to be a JNK1 inhibitor.[1]
-
Other inhibitors may be pan-JNK inhibitors (inhibiting JNK1, 2, and 3) or have selectivity for specific isoforms. For example, some inhibitors have been developed to be selective for JNK2/3 over JNK1.[6] The development of isoform-selective inhibitors is challenging due to the high similarity in the ATP-binding pockets of the JNK isoforms.[6]
Q4: What are the known off-target effects of JNK inhibitors?
A4: Off-target effects are a concern for all kinase inhibitors.
-
The widely used inhibitor SP600125, for example, has been shown to inhibit other kinases.
-
Covalent inhibitors like JNK-IN-7 have been profiled and shown to bind to other kinases such as IRAK1, PIK3C3, PIP5K3, and PIP4K2C.[3] It is crucial to consult the selectivity data for the specific inhibitor you are using.
Q5: How can I confirm that the observed cellular phenotype is due to JNK inhibition?
A5: To confirm that your results are due to on-target JNK inhibition, you should:
-
Use a structurally unrelated JNK inhibitor: This helps to rule out off-target effects specific to the chemical scaffold of your primary inhibitor.
-
Perform a dose-response experiment: The observed effect should correlate with the concentration of the inhibitor.
-
Use a genetic approach: Depleting JNK1, JNK2, or JNK3 using siRNA or CRISPR should mimic the effects of the inhibitor.
-
Rescue experiment: If possible, expressing a drug-resistant mutant of the target JNK isoform should reverse the effects of the inhibitor.
Quantitative Data Summary
Table 1: Selectivity of Various JNK Inhibitors
| Inhibitor | Target(s) | IC50 / Kd | Notes |
| This compound | JNK1 | Not specified in search results | Downregulates JNK1 and p-JNK1.[1] |
| SP600125 | JNK1, JNK2, JNK3 | IC50: 40 nM, 40 nM, 90 nM | Broad-spectrum JNK inhibitor.[7] |
| JNK-IN-8 | JNK1, JNK2, JNK3 | Covalent inhibitor | Selective for JNK over other kinases.[3][4] |
| IQ-3 | JNK3, JNK1, JNK2 | Kd: 66 nM, 240 nM, 290 nM | Specific JNK inhibitor with preference for JNK3.[7] |
| CC-90001 | JNK1 > JNK2 | Not specified in search results | Orally administered inhibitor with bias for JNK1.[7] |
IC50 and Kd values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Western Blot for JNK Pathway Activation
This protocol is to assess the phosphorylation status of c-Jun, a direct substrate of JNK, as a readout of JNK activity.
-
Cell Treatment: Plate cells and treat with your JNK inhibitor (e.g., this compound) for the desired time and concentration. Include a vehicle control (e.g., DMSO). Stimulate the JNK pathway with a known activator (e.g., anisomycin, UV radiation) for a short period before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-c-Jun (Ser63 or Ser73). Subsequently, probe with a primary antibody for total c-Jun and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities and normalize the phospho-c-Jun signal to total c-Jun and the loading control.
Protocol 2: In Vitro Kinase Assay
This protocol allows for the direct measurement of JNK inhibition in a cell-free system.
-
Reagents:
-
Recombinant active JNK1, JNK2, or JNK3 enzyme.
-
JNK substrate (e.g., GST-c-Jun).
-
Kinase assay buffer.
-
ATP (at or near Km concentration).
-
JNK inhibitor (serial dilutions).
-
-
Assay Procedure:
-
In a microplate, combine the JNK enzyme, kinase buffer, and your JNK inhibitor (or vehicle control).
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the substrate and ATP.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction.
-
-
Detection: The method of detection will depend on the assay format (e.g., radioactivity using [γ-32P]ATP, fluorescence, or luminescence).
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Visualizations
Caption: Simplified JNK signaling pathway and the point of intervention for this compound.
Caption: A workflow for troubleshooting unexpected results with JNK inhibitors.
Caption: A logic tree for interpreting results from cell-based JNK inhibitor experiments.
References
- 1. This compound | Inhibitor | Anticancer | c-Jun&c-Fos | p53 | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Validation & Comparative
JNK-1-IN-3: A Comparative Guide to its Selectivity Profile Against JNK Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the c-Jun N-terminal kinase (JNK) inhibitor, JNK-1-IN-3, and its selectivity against the three JNK isoforms: JNK1, JNK2, and JNK3. The information is presented to aid researchers in evaluating its potential as a tool compound for studying JNK signaling or as a starting point for drug discovery efforts.
The JNK Signaling Pathway: A Brief Overview
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1] There are three main JNK genes that encode for ten different isoforms through alternative splicing: JNK1 (four isoforms), JNK2 (four isoforms), and JNK3 (two isoforms).[1] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes.[1]
The JNK signaling cascade is activated by a variety of cellular stressors, including inflammatory cytokines, ultraviolet radiation, heat shock, and osmotic shock.[1] This pathway plays a crucial role in regulating a wide array of cellular processes such as gene expression, cell proliferation, differentiation, and apoptosis.[2] Dysregulation of the JNK pathway has been implicated in numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making it an attractive target for therapeutic intervention.[2]
JNK Inhibitor Selectivity Profiles
The development of selective JNK inhibitors is crucial for dissecting the specific roles of each isoform in health and disease. This compound, also known as compound 9e in the primary literature, is an aminopyrimidine-based JNK inhibitor.[3] The following table summarizes the biochemical potency (IC50) of this compound and other commonly used JNK inhibitors against the three JNK isoforms.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference(s) |
| This compound (Compound 9e) | 16 | Not Determined | 4 | [3] |
| SP600125 | 40 | 40 | 90 | [4] |
| AS601245 | 150 | 220 | 70 | [5][6][7] |
| JNK Inhibitor VIII | 45 | 160 | Ki = 52 nM | [8][9] |
| Tanzisertib (CC-930) | 61 | 7 | 6 | [10][11] |
| JNK-IN-8 | 4.67 | 18.7 | 0.98 | [12] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate higher potency. Ki is the inhibition constant.
Based on the available biochemical data, this compound is a potent inhibitor of JNK1 and JNK3, with a preference for JNK3.[3] The selectivity against JNK2 has not been reported in the cited literature for this specific compound.[3] In comparison to other inhibitors, this compound demonstrates significant potency, particularly against JNK3. For researchers investigating the role of JNK3, this compound could be a valuable tool, although its activity against JNK1 should be considered when interpreting results.
Experimental Protocols
The determination of inhibitor selectivity is a critical step in drug discovery and chemical biology. Biochemical kinase assays are the primary method for quantifying the potency of inhibitors against their target enzymes.
General Biochemical Kinase Assay Protocol
The IC50 values presented in this guide were determined using in vitro kinase assays. While specific conditions may vary between studies, a general protocol is outlined below.
-
Reagents and Preparation:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes.
-
Kinase substrate, such as GST-c-Jun.
-
ATP, often radiolabeled ([γ-32P]ATP) for detection.
-
Test inhibitor (e.g., this compound) serially diluted in an appropriate solvent like DMSO.
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).
-
-
Assay Procedure:
-
The kinase reaction is typically performed in a 96- or 384-well plate.
-
The JNK enzyme, substrate, and test inhibitor are combined in the assay buffer.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 30°C or room temperature) to allow for the phosphorylation of the substrate by the kinase.
-
-
Detection and Data Analysis:
-
The reaction is stopped, often by the addition of a solution containing EDTA.
-
The phosphorylated substrate is separated from the unreacted ATP. This can be achieved by methods such as binding the substrate to a filter membrane and washing away the excess ATP.
-
The amount of phosphorylated substrate is quantified. For radiolabeled assays, this is done using a scintillation counter. Other methods include fluorescence-based assays (e.g., Z'-LYTE™) or antibody-based detection (e.g., ELISA).
-
The percentage of kinase inhibition for each inhibitor concentration is calculated relative to a control reaction with no inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Conclusion
This compound is a potent inhibitor of JNK1 and JNK3, exhibiting a degree of selectivity for JNK3 over JNK1. The lack of data for JNK2 warrants further investigation to fully characterize its selectivity profile. When compared to other established JNK inhibitors, this compound demonstrates comparable or superior potency, making it a useful tool for studying JNK signaling, particularly in contexts where JNK3 is the primary target of interest. Researchers should, however, remain mindful of its potent inhibition of JNK1 when designing experiments and interpreting results. The provided data and protocols serve as a foundational resource for the scientific community engaged in JNK-targeted research and drug discovery.
References
- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 2. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation, X-Ray Structure, and Pharmacokinetics of Aminopyrimidine c-jun-N-terminal Kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Tanzisertib | JNK | TargetMol [targetmol.com]
- 12. apexbt.com [apexbt.com]
A Head-to-Head Showdown: JNK-1-IN-3 vs. SP600125 in the In Vitro Arena
For researchers navigating the complex web of cellular signaling, the c-Jun N-terminal kinase (JNK) pathway presents a critical therapeutic target in a host of diseases, including cancer and inflammatory conditions. The selection of a potent and selective inhibitor is paramount for elucidating the specific roles of JNK isoforms and for the development of targeted therapies. This guide provides a comprehensive in vitro comparison of two notable JNK inhibitors: the established, broad-spectrum inhibitor SP600125 and the more recently described JNK-1-IN-3.
This comparison delves into their inhibitory activity, selectivity, and reported mechanisms of action, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their studies.
At a Glance: Key In Vitro Characteristics
| Feature | This compound (Compound 9e) | SP600125 |
| Mechanism of Action | Downregulates JNK1 and phosphorylated JNK1 | Reversible, ATP-competitive inhibitor[1] |
| Primary Target | JNK1 | JNK1, JNK2, JNK3[2] |
| IC50 (JNK1) | 0.19 µM | 40 nM[2] |
| IC50 (JNK2) | 0.31 µM | 40 nM[2] |
| IC50 (JNK3) | 0.54 µM | 90 nM[2] |
| Reported In Vitro Activity | Potent antiproliferative activity against renal and breast cancer cell lines | Inhibits c-Jun phosphorylation; inhibits expression of inflammatory genes (COX-2, IL-2, IFN-γ, TNF-α); prevents apoptosis in various cell types[1] |
| Known Off-Target Effects | Not extensively profiled in publicly available literature. | Inhibits other kinases such as PHK, CK1, CDK2, CHK1, AMP-activated protein kinase, and p70 ribosomal protein S6 kinase 1[1]. Also a potent inhibitor of NAD(P)H: quinone oxidoreductase 1 (NQO1)[3]. |
JNK Signaling Pathway Overview
The JNK signaling cascade is a crucial arm of the mitogen-activated protein kinase (MAPK) pathway. It is activated by a variety of cellular stresses, including inflammatory cytokines, UV radiation, and heat shock[4]. This activation leads to a phosphorylation cascade that ultimately results in the activation of JNK isoforms. Activated JNKs then phosphorylate a range of downstream targets, including the transcription factor c-Jun, which in turn regulates the expression of genes involved in critical cellular processes like proliferation, apoptosis, and inflammation[4].
References
Validating Jnk-1-IN-3 Inhibition of c-Jun Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Jnk-1-IN-3 and other c-Jun N-terminal kinase (JNK) inhibitors, focusing on the validation of c-Jun phosphorylation inhibition. The information presented herein is supported by experimental data and detailed protocols to assist researchers in evaluating the efficacy and specificity of JNK inhibitors for their studies.
The JNK Signaling Pathway and Inhibition
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a crucial role in various cellular processes, including stress responses, inflammation, apoptosis, and cell proliferation.[1] A key downstream target of JNK is the transcription factor c-Jun. Phosphorylation of c-Jun at serine 63 (Ser63) and serine 73 (Ser73) by JNK is a critical event that enhances its transcriptional activity.[1][2] JNK inhibitors, such as this compound, are designed to block this signaling cascade, thereby modulating the expression of genes regulated by c-Jun. This compound specifically acts as a JNK1 inhibitor, leading to a downregulation of both JNK1 and its phosphorylated form, which in turn reduces the expression of c-Jun and c-Fos.[3][4]
Experimental Validation of JNK Inhibition
The inhibition of c-Jun phosphorylation by a JNK inhibitor can be validated through various experimental techniques. A common workflow involves treating cells with the inhibitor, stimulating the JNK pathway, and then analyzing the phosphorylation status of c-Jun.
The logical relationship for validating the effect of this compound on c-Jun phosphorylation can be visualized as a process of hypothesis testing, where the expected outcome is a reduction in phosphorylated c-Jun levels upon treatment with the inhibitor.
Quantitative Comparison of JNK Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of this compound and several other commonly used JNK inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values indicate higher potency.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Cellular p-c-Jun Inhibition (IC50/EC50) |
| This compound | Inhibitor of JNK1[3][4] | Data not available | Data not available | Reduces p-JNK1 and c-Jun expression[3][4] |
| SP600125 | 40[5][6] | 40[5][6] | 90[5][6] | 5-10 µM (Jurkat T cells)[5] |
| JNK-IN-8 | 4.7[7] | 18.7[7] | 1[7] | 486 nM (HeLa cells), 338 nM (A375 cells)[7] |
| JNK-IN-7 | 1.5[8] | 2[8] | 0.7[8] | Inhibits c-Jun phosphorylation[8] |
| JNK Inhibitor VIII | 45[9] | 160[9] | Ki = 52 nM[9] | Data not available |
| AS601245 | 150[10] | 220[10] | 70[10] | Data not available |
| Tanzisertib (CC-930) | 61[11] | 5[11] | 5[11] | Data not available |
Experimental Protocols
Western Blot for Phospho-c-Jun Detection
This protocol outlines the steps for detecting the phosphorylation of c-Jun at Ser63 in cultured cells following treatment with a JNK inhibitor.
1. Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
Prepare a stock solution of the JNK inhibitor (e.g., this compound) in DMSO.
-
Treat the cells with the desired concentrations of the inhibitor for a specified time. Include a vehicle control (DMSO).
2. Stimulation and Cell Lysis:
-
After inhibitor treatment, stimulate the JNK pathway with an appropriate agonist (e.g., anisomycin, UV radiation).
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunodetection:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-c-Jun (Ser63) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Signal Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total c-Jun and a loading control protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software.
In-vitro JNK Kinase Assay
This protocol provides a method to directly measure the enzymatic activity of JNK and its inhibition.
1. Reagents and Materials:
-
Recombinant active JNK enzyme
-
JNK substrate (e.g., GST-c-Jun)
-
JNK inhibitor (e.g., this compound)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution
-
[γ-³²P]ATP (for radioactive detection) or phospho-specific antibodies (for non-radioactive detection)
2. Assay Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant active JNK enzyme, and the JNK substrate.
-
Add the JNK inhibitor at various concentrations to the reaction mixture. Include a vehicle control.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a solution of ATP (and [γ-³²P]ATP for radioactive detection).
-
Incubate the reaction at 30°C for a specific time (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
3. Detection of c-Jun Phosphorylation:
-
Radioactive Detection:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Expose the membrane to an X-ray film or a phosphorimager screen to detect the radiolabeled, phosphorylated c-Jun.
-
Quantify the signal to determine the extent of phosphorylation.
-
-
Non-Radioactive Detection (Western Blot):
-
Separate the reaction products by SDS-PAGE and transfer to a membrane.
-
Follow the immunodetection steps outlined in the Western blot protocol above, using a primary antibody specific for phospho-c-Jun.
-
4. Data Analysis:
-
Calculate the percentage of JNK inhibition for each inhibitor concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
By following these protocols and utilizing the comparative data provided, researchers can effectively validate the inhibitory activity of this compound and other JNK inhibitors on c-Jun phosphorylation, enabling more informed decisions in their drug discovery and cell signaling research.
References
- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Inhibitor | Anticancer | c-Jun&c-Fos | p53 | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
On-Target Effects of JNK-1-IN-3: A Comparative Guide to Validation with siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming the on-target effects of the selective JNK1 inhibitor, JNK-1-IN-3, utilizing small interfering RNA (siRNA) as a benchmark for genetic validation. The experimental data presented herein is a synthesis of established outcomes from relevant literature, offering a robust framework for designing and interpreting validation studies.
Introduction to this compound and On-Target Validation
This compound is a potent and selective small molecule inhibitor of c-Jun N-terminal kinase 1 (JNK1), a key mediator in the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] The JNK pathway is integral to a multitude of cellular processes, including inflammation, apoptosis, and cell proliferation.[3][4] Consequently, inhibitors of this pathway, such as this compound, are valuable tools in both basic research and as potential therapeutic agents.
However, the utility of small molecule inhibitors is contingent upon their specificity. Off-target effects are a common concern, potentially leading to misinterpretation of experimental results and unforeseen toxicities. Therefore, it is crucial to validate that the observed biological effects of an inhibitor are a direct consequence of its interaction with the intended target. A powerful and widely accepted method for this validation is the use of siRNA to specifically silence the expression of the target protein. By comparing the phenotypic and molecular outcomes of inhibitor treatment with those of target gene knockdown, researchers can confidently attribute the observed effects to on-target activity.
This guide will delineate the experimental workflows and expected outcomes when comparing the effects of this compound with JNK1-specific siRNA.
The JNK1 Signaling Pathway and Points of Intervention
The JNK signaling cascade is a three-tiered kinase module. It is typically activated by stress stimuli, leading to the phosphorylation and activation of a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MKK4 or MKK7). These MKKs then dually phosphorylate and activate JNK on threonine and tyrosine residues. Activated JNK1 translocates to the nucleus and phosphorylates a range of transcription factors, most notably c-Jun, leading to the regulation of target gene expression involved in various cellular responses.
This compound acts as a competitive inhibitor, blocking the kinase activity of JNK1 and preventing the phosphorylation of its downstream substrates. In contrast, JNK1 siRNA acts at the mRNA level, leading to the degradation of JNK1 mRNA and a subsequent reduction in total JNK1 protein levels.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Inhibition of basal JNK activity by small interfering RNAs enhances cisplatin sensitivity and decreases DNA repair in T98G glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Specificity of Jnk-1-IN-3 in Kinase Assays: A Comparative Guide
For researchers and professionals in drug development, understanding the specificity of a kinase inhibitor is paramount to predicting its biological effects and potential off-target liabilities. This guide provides a comparative analysis of Jnk-1-IN-3, a known JNK1 inhibitor, against other well-characterized JNK inhibitors. Due to the limited publicly available kinase panel screening data for this compound, this guide focuses on presenting the available information and comparing it with alternative compounds for which more extensive selectivity data exists.
Introduction to this compound
This compound (also known as Compound 9e) has been identified as an inhibitor of c-Jun N-terminal kinase 1 (JNK1).[1] Its mechanism of action involves the downregulation of JNK1 and its phosphorylated form, leading to a reduction in the expression of downstream targets such as c-Jun and c-Fos.[1] While it has shown anti-proliferative effects in cancer cell lines, a comprehensive assessment of its specificity across the human kinome is not widely published.[1]
Quantitative Comparison of JNK Inhibitors
To contextualize the potential specificity of this compound, this section presents quantitative data for several alternative JNK inhibitors. The data, primarily in the form of IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, are summarized in the table below. Lower values indicate higher potency.
| Inhibitor | Target(s) | IC50 / Ki (nM) | Selectivity Notes |
| This compound | JNK1 | Data not publicly available | Primarily described as a JNK1 inhibitor.[1] |
| SP600125 | JNK1, JNK2, JNK3 | JNK1: 40, JNK2: 40, JNK3: 90 | >10-fold selective against MKK4; >25-fold against MKK3, MKK6, PKB, PKCα; >100-fold against ERK2, p38. Also inhibits other kinases like Aurora kinase A, FLT3, and TRKA with IC50s of 60, 90, and 70 nM respectively.[2] |
| AS602801 | JNK1, JNK2, JNK3 | JNK1: 80, JNK2: 90, JNK3: 230 | Orally active, ATP-competitive inhibitor.[3] |
| BI-78D3 | JNK1 | IC50: 280 | Substrate competitive inhibitor. >100-fold less active against p38α. Inactive against mTOR and PI3Kα.[4] |
| CC-401 | JNK1, JNK2, JNK3 | Ki: 25-50 | At least 40-fold selectivity for JNKs over other kinases including p38, ERK, IKK2, PKC, Lck, and ZAP70.[5] |
Signaling Pathway and Assay Workflow Visualization
To better understand the context of JNK inhibition and the methods used for assessment, the following diagrams illustrate the JNK signaling pathway and a typical workflow for an in vitro kinase inhibition assay.
Caption: JNK signaling cascade and the point of inhibition.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Experimental Protocols
To assess the specificity of a kinase inhibitor like this compound, a comprehensive screening against a broad panel of kinases is essential. The following describes a representative protocol for a competitive binding assay, such as the KINOMEscan®, and a time-resolved fluorescence resonance energy transfer (TR-FRET) activity assay, like the LanthaScreen®, which are common methods for determining inhibitor specificity.
Competitive Binding Assay (e.g., KINOMEscan®)
This method measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest.
Principle: The assay relies on the principle of competitive displacement. A test compound that binds to the ATP-binding site of a kinase will prevent that kinase from binding to an immobilized ligand. The amount of kinase bound to the solid support is then quantified, typically using quantitative PCR (qPCR) for a DNA tag fused to the kinase.
Methodology:
-
Kinase Preparation: A large panel of human kinases are expressed as fusions with a DNA tag.
-
Ligand Immobilization: Kinase-specific ligands are immobilized on a solid support (e.g., magnetic beads).
-
Binding Reaction: The DNA-tagged kinases are incubated with the ligand-coated beads and the test compound (e.g., this compound) at various concentrations.
-
Washing: Unbound kinase is washed away.
-
Elution and Quantification: The bound kinase is eluted, and the amount is quantified by qPCR of the DNA tag.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a control (DMSO vehicle). A dose-response curve is generated to determine the dissociation constant (Kd) or the percent inhibition at a given concentration.
TR-FRET Kinase Activity Assay (e.g., LanthaScreen®)
This assay measures the enzymatic activity of the kinase by detecting the phosphorylation of a substrate.
Principle: This assay uses a terbium (Tb)-labeled antibody that recognizes the phosphorylated form of a fluorescein-labeled substrate. When the substrate is phosphorylated by the kinase, the binding of the antibody brings the Tb donor and the fluorescein (B123965) acceptor into close proximity, resulting in a high FRET signal. An inhibitor will prevent this phosphorylation, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation:
-
Kinase Reaction Buffer: Typically contains a buffer (e.g., HEPES), MgCl₂, EGTA, and a non-ionic detergent.
-
Kinase: Recombinant active JNK1 is diluted to the desired concentration in the reaction buffer.
-
Substrate/ATP Mix: A fluorescein-labeled substrate (e.g., FL-ATF2) and ATP are prepared in the reaction buffer. The ATP concentration is often near the Km for the specific kinase.
-
Test Compound: this compound is serially diluted in DMSO and then further diluted in the reaction buffer.
-
Detection Solution: A Tb-labeled anti-phospho-substrate antibody and EDTA (to stop the kinase reaction) are prepared in a TR-FRET dilution buffer.
-
-
Kinase Reaction:
-
The test compound dilutions are added to the wells of a microplate.
-
The kinase is added to the wells and incubated briefly to allow for inhibitor binding.
-
The kinase reaction is initiated by the addition of the substrate/ATP mix.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
The detection solution is added to each well to stop the reaction and label the phosphorylated substrate.
-
The plate is incubated for a further period (e.g., 30-60 minutes) to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
The plate is read on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths.
-
The ratio of the acceptor to donor emission is calculated.
-
The data is plotted as the emission ratio versus the inhibitor concentration, and a dose-response curve is fitted to determine the IC50 value.
-
Conclusion
While this compound is identified as a JNK1 inhibitor, a comprehensive public assessment of its specificity against a broad panel of kinases is necessary for a complete understanding of its pharmacological profile. The comparative data for alternative inhibitors like SP600125, AS602801, BI-78D3, and CC-401 highlight the varying degrees of potency and selectivity that can be achieved. For a thorough evaluation of this compound, it is recommended that it be subjected to comprehensive kinase profiling using established methodologies such as competitive binding assays or TR-FRET activity assays, as detailed in this guide. This would provide the quantitative data required for a direct and objective comparison of its specificity.
References
A Comparative Analysis of JNK-1-IN-3 and Other Kinase Inhibitors for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel kinase inhibitor JNK-1-IN-3 against other well-established c-Jun N-terminal kinase (JNK) inhibitors. The objective is to offer a comprehensive overview of their biochemical potency, isoform selectivity, and cellular activity to aid in the selection of appropriate research tools for studying JNK signaling pathways and for preclinical drug development.
Introduction to JNK Signaling
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1] They are activated by a wide range of stress stimuli, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock. The JNK signaling pathway plays a critical role in regulating various cellular processes such as cell growth, differentiation, survival, and apoptosis.[1] Dysregulation of the JNK pathway is implicated in numerous pathological conditions, including neurodegenerative diseases, inflammatory disorders, and cancer. Consequently, inhibitors of the JNK pathway are of significant interest as potential therapeutic agents. There are three main JNK isoforms: JNK1, JNK2, and JNK3, which exhibit both overlapping and distinct functions.[2]
Comparative Analysis of Inhibitor Potency and Selectivity
The selection of a kinase inhibitor for research or therapeutic development is critically dependent on its potency and selectivity. The following tables summarize the in vitro inhibitory activities of this compound and other commonly used JNK inhibitors against the three JNK isoforms.
Table 1: Biochemical Potency of JNK Inhibitors (IC50 values in nM)
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference(s) |
| This compound (Compound 9e) | 35.7 | Not Reported | Not Reported | [3][4] |
| SP600125 | 40 | 40 | 90 | [5][6][7] |
| AS601245 | 150 | 220 | 70 | [8][9] |
| TCS JNK 6o | 45 | 160 | Not Reported | [10][11] |
| CC-930 (Tanzisertib) | 61 | 7 | 6 | [4][12][13] |
Table 2: Inhibitor Constant (Ki) Values (nM)
| Inhibitor | JNK1 Ki (nM) | JNK2 Ki (nM) | JNK3 Ki (nM) | Reference(s) |
| TCS JNK 6o | 2 | 4 | 52 | [10][14] |
| CC-930 (Tanzisertib) | 44 | 6.2 | Not Reported |
Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of the kinase activity in vitro. Ki (inhibitor constant) is a measure of the binding affinity of the inhibitor to the kinase. Lower values for both IC50 and Ki indicate higher potency. "Not Reported" indicates that the data was not available in the cited sources.
Mechanism of Action of this compound
This compound, also referred to as Compound 9e in its primary publication, is a novel 3,6-disubstituted pyridazine (B1198779) derivative.[3][4] Unlike many other JNK inhibitors that are ATP-competitive, this compound has been shown to downregulate the gene expression of JNK1 and inhibit the protein levels of its phosphorylated form.[4] This leads to a reduction in the expression of its downstream targets, c-Jun and c-Fos, and a restoration of p53 activity.[4] This distinct mechanism of action suggests that this compound may offer a different pharmacological profile compared to traditional ATP-competitive inhibitors.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental procedures involved in kinase inhibitor evaluation, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 4. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation | Semantic Scholar [semanticscholar.org]
- 5. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.cn [abcam.cn]
- 7. This compound | Inhibitor | Anticancer | c-Jun&c-Fos | p53 | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. "Novel 3,6-disubstituted pyridazine derivatives targeting JNK1 pathway:" by Mai M. Shaalan, Essam Eldin A. Osman et al. [buescholar.bue.edu.eg]
- 13. JNK Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 14. SAPK/JNK Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
JNK Inhibitors: A Comparative Guide to In Vivo Anti-Tumor Efficacy
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy of JNK Inhibitors in Preclinical Models
The following table summarizes the in vivo anti-tumor activity of several notable JNK inhibitors across different cancer models. These compounds represent a range of specificities and mechanisms of action, providing a broad overview of the therapeutic potential of targeting the JNK signaling pathway.
| Inhibitor | Cancer Model | Animal Model | Dosing Schedule | Key Outcomes | Reference |
| JNK-IN-8 | Triple-Negative Breast Cancer (TNBC) | Patient-Derived Xenograft (PDX) & Syngeneic Mouse Model | 20 mg/kg, intraperitoneally | Significantly slowed tumor growth. Less than 50% of treated tumors reached the target size within 40 days, compared to all vehicle-treated tumors.[2] | [2] |
| SP600125 | Bladder Cancer | Syngeneic Mouse Model | Not specified | Inhibited tumor progression by approximately 40%. Combination with anti-PD-1 increased inhibition to ~70%.[3] | [3] |
| SP600125 | Prostate Carcinoma (DU145) & Lewis Lung Carcinoma | Xenograft & Syngeneic Mouse Models | Not specified | Resulted in the inhibition of tumor growth.[4] | [4] |
| CC-401 | Colon Cancer | Mouse Xenograft Model | 25 mg/kg, intraperitoneally, every 3 days | Potentiated the anti-tumor effects of oxaliplatin (B1677828) and bevacizumab, leading to greater tumor growth delay.[5][6] | [5][6] |
| AS602801 | Pancreatic, NSCLC, Ovarian, Glioblastoma | Xenograft Mouse Models | Not specified | Reduced cancer stem cells in established tumors.[7][8] | [7][8] |
| WBZ_4 | Ovarian Cancer | Orthotopic Murine Models | Not specified | Inhibited tumor growth. The anti-tumor effect was increased when combined with docetaxel.[9] | [9] |
Experimental Methodologies
The in vivo anti-tumor effects of the JNK inhibitors listed above were evaluated using standard preclinical models and methodologies. The following provides a generalized overview of the experimental protocols employed in these studies.
In Vivo Tumor Model
-
Cell Line and Animal Models: Human cancer cell lines (e.g., TNBC, bladder, colon, ovarian cancer) are cultured and subsequently implanted into immunocompromised mice (for xenograft models) or immunocompetent mice (for syngeneic models).[2][3][6]
-
Tumor Implantation: A predetermined number of cancer cells are injected subcutaneously or orthotopically into the mice.[2][9]
-
Tumor Growth Monitoring: Tumors are allowed to establish and reach a palpable size (e.g., ~150 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (Length x Width²)/2.[5]
Drug Administration
-
Formulation: The JNK inhibitor is formulated in a suitable vehicle for in vivo administration. A common vehicle formulation includes Dimethyl sulfoxide (B87167) (DMSO), PEG300, Tween-80, and saline.[5]
-
Administration Route and Schedule: The inhibitor is administered to the tumor-bearing mice via routes such as intraperitoneal (IP) injection. The dosing schedule can vary, for example, daily or every few days, and is maintained for a specified duration.[2][5]
-
Control Group: A control group of mice receives the vehicle solution without the active compound.
Efficacy Assessment
-
Tumor Growth Inhibition: The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group.[2][4]
-
Survival Analysis: In some studies, the overall survival of the treated mice is monitored as a key efficacy parameter.[10][11]
-
Biomarker Analysis: At the end of the study, tumors may be excised for further analysis, including immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and downstream targets of the JNK pathway (e.g., phosphorylated c-Jun) to confirm target engagement.[2]
Visualizing the JNK Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental approach, the following diagrams illustrate the JNK signaling cascade and a typical workflow for evaluating the in vivo anti-tumor efficacy of a JNK inhibitor.
Caption: The JNK signaling pathway is activated by stress stimuli, leading to a kinase cascade that results in the activation of transcription factors like c-Jun and subsequent cellular responses. JNK inhibitors block this pathway at the level of JNK.
Caption: A generalized workflow for in vivo evaluation of an anti-tumor agent, from tumor implantation to endpoint analysis.
References
- 1. Review Article: Efficacy and Safety of JNK Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of tumor growth, angiogenesis, and tumor cell proliferation by a small molecule inhibitor of c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of JNK Sensitizes Hypoxic Colon Cancer Cells to DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel JNK inhibitor AS602801 inhibits cancer stem cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. JNK-1 Inhibition Leads to Antitumor Activity in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal Procedures for Jnk-1-IN-3: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of the kinase inhibitor Jnk-1-IN-3.
Core Principle: Treat as Hazardous Chemical Waste
Due to its biological activity and the potential for unforeseen hazards, all waste containing this compound, including the pure compound, solutions, and contaminated laboratory materials, must be handled and disposed of as hazardous chemical waste.[2][3] Under no circumstances should this material be discarded down the drain or in regular solid waste receptacles.[2][4]
Summary of Disposal Procedures
For quick reference, the table below outlines the disposal requirements for different types of waste contaminated with this compound.
| Waste Stream | Recommended Containment | Disposal Method | Key Instructions |
| Unused or Expired this compound (Solid) | Original container or a clearly labeled, sealed hazardous waste container. | Collection by institutional Environmental Health & Safety (EHS) or a licensed hazardous waste contractor. | Do not mix with other waste. Ensure the container is tightly sealed. |
| Solutions Containing this compound (Liquid) | A dedicated, leak-proof, and shatter-resistant hazardous waste container. | Collection by institutional EHS or a licensed hazardous waste contractor. | Keep the container closed when not in use. Ensure it is clearly labeled with all chemical components. |
| Contaminated Labware (e.g., pipette tips, vials, gloves, weighing paper) | A designated, sealed, and clearly labeled hazardous waste container (e.g., a puncture-resistant sharps container for sharp items).[5] | Collection by institutional EHS or a licensed hazardous waste contractor. | Segregate sharps into appropriate containers to prevent punctures.[5] |
| Decontamination Waste (e.g., wipes, absorbent pads) | A sealed plastic bag placed inside a designated hazardous waste container. | Collection by institutional EHS or a licensed hazardous waste contractor. | Ensure all materials used for cleaning spills or decontaminating surfaces are disposed of as hazardous waste. |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is crucial for safety and regulatory compliance.
1. Segregation at the Source:
-
Immediately upon generation, segregate all waste contaminated with this compound from other laboratory waste streams.[2]
-
Use dedicated, clearly marked containers for solid, liquid, and sharp waste containing this compound.[6]
2. Proper Containment:
-
Solid Waste: Place unused this compound and contaminated consumables into a designated, robust, and sealable hazardous waste container.[2]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. Do not overfill containers.[2]
-
Sharps Waste: Dispose of any chemically contaminated sharps, such as needles or broken glass, in a designated, puncture-resistant sharps container.[5]
3. Clear and Accurate Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[2]
-
The label must also include the full chemical name, "this compound," and list any other chemical constituents (e.g., solvents like DMSO).[2]
-
Record the date when waste was first added to the container (accumulation start date).[6]
4. Safe Storage:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[7]
-
Ensure that incompatible waste types are physically segregated to prevent accidental mixing and adverse chemical reactions.[7]
5. Decontamination of Work Areas:
-
After handling this compound, decontaminate all surfaces and equipment. A common practice is to wipe surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
All cleaning materials, such as wipes and absorbent pads, must be disposed of as hazardous waste.[2]
6. Arranging for Final Disposal:
-
Once a waste container is full or has reached its designated accumulation time limit, arrange for its collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
-
Follow all institutional procedures for waste pickup requests.
Experimental Workflow & Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper handling and disposal of this compound.
This procedural guide is intended to provide a framework for the safe disposal of this compound. It is imperative for all laboratory personnel to be familiar with and adhere to the specific hazardous waste management policies and procedures established by their institution. Always consult with your institution's Environmental Health and Safety department for specific guidance.
References
- 1. This compound | Inhibitor | Anticancer | c-Jun&c-Fos | p53 | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Jnk-1-IN-3
Essential safety protocols and operational guidance for the potent and selective JNK1 inhibitor, Jnk-1-IN-3, are critical for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, handling procedures, and disposal plans tailored for researchers, scientists, and drug development professionals.
This compound is a potent kinase inhibitor that downregulates JNK1 and its phosphorylated form, impacting the expression of downstream targets such as c-Jun and c-Fos and restoring p53 activity.[1] Due to its biological activity, it should be handled with a high degree of caution, treating it as a potentially hazardous compound.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive approach to PPE is mandatory when working with this compound, especially when handling the compound in its solid form. The following table summarizes the recommended PPE for various laboratory activities.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Double-gloving with nitrile gloves is required.[2][3] Eye Protection: Chemical splash goggles.[2] Body Protection: A dedicated, disposable lab coat.[2] Ventilation: Must be performed in a certified chemical fume hood or powder containment hood.[2][3] |
| Solution Preparation and Handling | Gloves: Double-gloving with nitrile gloves.[2][3] Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[2] Body Protection: Standard laboratory coat.[2][3] Ventilation: All work should be conducted in a chemical fume hood.[2][3] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves.[2] Eye Protection: Safety glasses with side shields.[2][3] Body Protection: Standard laboratory coat.[2][3] Ventilation: All cell culture work should be performed in a Class II biological safety cabinet.[2] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.[2] Eye Protection: Chemical splash goggles.[2] Body Protection: Standard laboratory coat.[2] |
Experimental Workflow: Safe Handling and Disposal of this compound
A systematic operational plan is crucial for minimizing exposure risk and ensuring the proper management of this compound throughout the experimental lifecycle.
Figure 1: Workflow for the safe handling and disposal of this compound.
JNK1 Signaling Pathway and Inhibition by this compound
The c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, which is activated by various stress stimuli. JNK1, in particular, plays a crucial role in phosphorylating and activating the transcription factor c-Jun, a component of the AP-1 complex. This activation regulates the transcription of genes involved in cellular processes like proliferation and apoptosis. This compound acts as an inhibitor of this pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
